N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUNIZRHVRRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced SAR & Strategic Design of RORγt Inverse Agonists
Executive Summary: The Th17 Master Switch
Retinoic acid-related orphan receptor gamma t (ROR
However, the field has faced a "Thymic Cliff." ROR
This guide moves beyond basic antagonism to explore Inverse Agonism —actively stabilizing the repressive conformation of the receptor. We will dissect the Structure-Activity Relationship (SAR) required to balance potent IL-17 suppression against the critical safety margins required for clinical viability.
Structural Mechanistic Basis: The Helix 12 Trap
To design an effective inverse agonist, one must understand the "molecular switch" of the Ligand Binding Domain (LBD).
The Agonist vs. Inverse Agonist State
-
Agonist State: Ligands (e.g., cholesterol derivatives) bind and stabilize Helix 12 (H12) in a "closed" conformation. This creates a hydrophobic groove that recruits co-activators (e.g., SRC-1/NCoA1) via their LXXLL motifs.
-
Inverse Agonist State: The goal is to sterically clash with H12 or destabilize the hydrogen bond network (specifically His479 and Tyr502 ) that holds H12 in the active position. This forces H12 into an "open" or disordered state, preventing co-activator recruitment and often recruiting co-repressors (e.g., NCoR, SMRT).
Visualization: The Molecular Switch
The following diagram illustrates the conformational dynamics required for inverse agonism.
Figure 1: Mechanistic divergence between agonist-induced activation and inverse agonist-induced repression of the ROR
Chemical Space & SAR Evolution
The evolution of ROR
Gen 1: Biaryl Amides & Isoxazoles
Early hits were derived from T0901317 (an LXR agonist). The core strategy involved a biaryl scaffold connected by a linker (often an amide or sulfonamide).
-
Pharmacophore: A lipophilic "tail" occupies the hydrophobic pocket, while a polar "head" interacts with the H12 region.
-
Key Interaction: The amide carbonyl often accepts a hydrogen bond from His479 , mimicking the agonist interaction but positioning the rest of the molecule to displace H12.
-
Liability: High lipophilicity (cLogP > 5) led to poor metabolic stability and off-target PXR activation (drug-drug interaction risk).
Gen 2: Sultams & Heterocyclic Replacements
To improve physicochemical properties, the amide linker was replaced with cyclic sulfonamides (sultams) or fused heterocycles.
-
Innovation: 3,6-disubstituted quinolines and benzoxazinones.
-
SAR Insight: Introducing polar groups (e.g., 4-CF3-piperidine or tertiary amines) at the solvent-exposed region improved solubility without sacrificing potency.
-
Selectivity: The LBD of ROR
t is larger than ROR . Bulky substituents on the "left-hand" side of the molecule utilize this volume to gain >100-fold selectivity over ROR .
Gen 3: Allosteric Modulators
Recent strategies target non-canonical sites (outside the orthosteric pocket) to induce a conformational change that prevents co-activator binding without fully collapsing the pocket.
-
Hypothesis: Allosteric modulation might spare thymic development by allowing a basal level of activity sufficient for T-cell maturation but insufficient for pathogenic Th17 drive.
Comparative SAR Table
| Feature | Gen 1 (Biaryl Amides) | Gen 2 (Sultams/Quinolines) | Gen 3 (Allosteric) |
| Potency (IC50) | < 50 nM | < 10 nM | 50 - 200 nM |
| H12 Mechanism | Steric Clash | H-bond disruption + Clash | Distal conformational shift |
| Lipophilicity | High (LogD > 4.5) | Moderate (LogD 2.5 - 3.5) | Variable |
| Solubility | Poor | Improved (Polar appendages) | Good |
| Key Liability | PXR activation, CYP inhibition | hERG binding (if basic amine) | Lower maximal efficacy |
| Example | TMP-778 derivatives | VTP-43742 (Discontinued) | MRL-871 derivatives |
The Thymic Safety Cliff: A Self-Validating Protocol
The primary failure mode for ROR
The Solution: You must screen for a "Therapeutic Window" where IL-17 is suppressed before thymocyte apoptosis occurs.
Screening Workflow
The following Graphviz diagram outlines the critical path for validating safety early in the discovery phase.
Figure 2: Parallel screening cascade to establish the Therapeutic Index (TI) between efficacy (Th17) and toxicity (Thymocyte apoptosis).
Experimental Protocols
Protocol A: TR-FRET Co-activator Recruitment Assay
Purpose: To determine the biochemical potency (Ki) of the inverse agonist by measuring the displacement of a co-activator peptide.
Reagents:
-
Receptor: GST-tagged ROR
t LBD (residues 265–518). -
Tracer: Biotinylated-SRC1 peptide (CPSSHSSLTERHKILHRLLQEGSPS) or similar containing LXXLL motif.
-
Detection: Eu-labeled anti-GST antibody (Donor) and Streptavidin-APC (Acceptor).
Step-by-Step:
-
Preparation: Dilute compounds in DMSO (10-point dose response) and transfer 50 nL to a 384-well low-volume black plate.
-
Protein Mix: Dilute GST-ROR
t LBD to 5 nM in Assay Buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Add 10 µL to wells. -
Peptide Mix: Dilute Biotin-SRC1 (100 nM) and detection reagents (Eu-Ab and SA-APC) in Assay Buffer. Add 10 µL to wells.
-
Incubation: Incubate for 1 hour at Room Temperature in the dark to allow equilibrium.
-
Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 665 nm/615 nm) on a PHERAstar or EnVision reader.
-
Analysis: Plot the Ratio (665/615) against log[Compound]. Inverse agonists will cause a decrease in signal (disruption of the complex).
Protocol B: Human Th17 Differentiation Assay
Purpose: Cellular functional validation.
-
Isolation: Isolate Naïve CD4+ T cells (CD4+CD45RA+CD45RO-) from human PBMCs using magnetic beads.
-
Activation: Plate cells in anti-CD3/anti-CD28 coated plates.
-
Differentiation Cocktail: Add IL-6 (20 ng/mL), TGF-
1 (5 ng/mL), IL-23 (10 ng/mL), and anti-IL-4/anti-IFN antibodies. -
Treatment: Add test compounds at Day 0.
-
Incubation: Culture for 5-6 days.
-
Readout: Harvest supernatants and quantify IL-17A and IL-17F via ELISA or Homogeneous Time Resolved Fluorescence (HTRF).
-
Viability Check: Concurrently measure ATP (CellTiter-Glo) to ensure IL-17 reduction is not due to general cytotoxicity.
Future Outlook: The "Soft Drug" Pivot
Given the systemic toxicity risks, the field is pivoting toward two strategies:
-
Topical "Soft Drugs": Compounds designed to be potent in the skin (for Psoriasis) but rapidly metabolized into inactive species upon entering systemic circulation. This bypasses the thymic risk entirely.
-
Partial Modulators: Compounds that reduce ROR
t activity by 50-60% rather than 100%. This "dimmer switch" approach may preserve thymic selection while dampening the hyper-inflammatory Th17 response.
References
-
Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity.[2] Nature, 472(7344), 486–490. Link
-
Gege, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Expert Opinion on Drug Discovery, 16(12), 1517-1535.[3] Link
-
Tanis, V. M., et al. (2019). 3-Substituted quinolines as RORγt inverse agonists with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 29(12), 1463-1469. Link
-
Skepner, J., et al. (2014). Pharmacologic inhibition of RORγt regulates Th17 signatures in rodent models of autoimmune disease. Journal of Immunology, 192(6), 2564-2575. Link
-
Guntermann, C., et al. (2017). Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations. JCI Insight, 2(4), e91127. Link
-
Meijer, F. A., et al. (2020). Ligand-Based Design of Allosteric RORγt Inverse Agonists. Journal of Medicinal Chemistry, 63(2), 738–751. Link
Sources
3-(Isopropylsulfonyl)benzamide Derivatives: A Technical Guide to RORγt Inverse Agonist Design
Part 1: Core Directive & Scaffold Analysis
The Pharmacophore: Why This Scaffold?
In the high-stakes arena of autoimmune drug discovery, the 3-(isopropylsulfonyl)benzamide motif represents a privileged scaffold designed to target RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) . RORγt is the master transcription factor driving the differentiation of Th17 cells and the production of IL-17A/F, key cytokines in the pathology of psoriasis, multiple sclerosis (MS), and rheumatoid arthritis (RA).
This specific derivative class is engineered to solve two critical problems in nuclear receptor medicinal chemistry:
-
Ligand Binding Domain (LBD) Fit: The isopropylsulfonyl group provides a unique combination of steric bulk and hydrogen-bonding capability. The sulfone oxygens act as critical H-bond acceptors for residues (typically Arg367 or similar) within the RORγt hydrophobic pocket, while the isopropyl group fills the lipophilic cavity more effectively than a methyl group, improving potency.
-
Metabolic Stability: The benzamide linker offers a rigid, metabolically stable connection between the "head" group (binding the LBD) and the "tail" group (often a variable amine designed to reach the solvent front), unlike ester or ether linkers which are prone to rapid hydrolysis.
Mechanism of Action: The Th17/IL-17 Axis
The therapeutic goal is inverse agonism . Unlike antagonists that merely block activation, inverse agonists actively stabilize the RORγt LBD in a conformation that recruits co-repressors (e.g., NCoR) instead of co-activators (e.g., SRC-1). This actively suppresses the basal transcriptional activity of RORγt, shutting down the Th17 program.
Visualization: RORγt Signaling Pathway
Caption: Mechanism of inverse agonism. The derivative stabilizes RORγt-CoRepressor complex, silencing IL-17 expression.
Part 2: Chemical Synthesis Protocol
Strategic Route: Convergent Assembly
To ensure reproducibility and scalability, we utilize a convergent synthesis strategy. This allows for the late-stage diversification of the amide "tail," critical for SAR (Structure-Activity Relationship) exploration.
Key Intermediate: 3-(Isopropylsulfonyl)benzoic acid.
Step-by-Step Methodology
Step A: Sulfide Formation
-
Reagents: 3-Carboxybenzenethiol (or methyl 3-mercaptobenzoate), Isopropyl iodide, K₂CO₃, DMF.
-
Protocol:
-
Dissolve 3-mercaptobenzoate (1.0 eq) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (2.0 eq) and stir at RT for 15 min.
-
Dropwise add isopropyl iodide (1.2 eq). Note: Isopropyl bromide is slower; iodide is preferred for yield.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄.
-
Step B: Oxidation to Sulfone
-
Reagents: m-CPBA (meta-chloroperoxybenzoic acid), DCM (Dichloromethane).
-
Protocol:
-
Dissolve the sulfide intermediate in DCM (0.2 M) at 0°C.
-
Add m-CPBA (2.5 eq) portion-wise. Critical: Control exotherm to prevent over-oxidation side products.
-
Warm to RT and stir for 12 hours.
-
Quench: Add saturated Na₂S₂O₃ to destroy excess peroxide, then saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
Validation: 1H NMR must show the isopropyl methine proton shifting downfield (~3.2 ppm) characteristic of a sulfone.
-
Step C: Amide Coupling (The Diversification Point)
-
Reagents: HATU, DIPEA, DMF, Various Amines (R-NH₂).
-
Protocol:
-
Activate 3-(isopropylsulfonyl)benzoic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 10 min.
-
Add the target amine (1.1 eq).
-
Stir at RT for 2-4 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Part 3: Biological Validation & Assays
Biochemical Assay: TR-FRET Co-activator Displacement
This is the primary "Go/No-Go" filter. It measures the compound's ability to displace a fluorescently labeled co-activator peptide from the RORγt LBD.
-
System: LanthaScreen™ TR-FRET RORγt Coactivator Assay.
-
Components: GST-tagged RORγt LBD, Tb-anti-GST antibody, Fluorescein-labeled TRAP220 peptide.
-
Logic: An inverse agonist will induce a conformational change shedding the co-activator peptide, resulting in a decrease in FRET signal (520 nm/495 nm ratio).
-
Control: Use VTP-43742 or Digoxin as a positive control for inhibition.
Cellular Assay: Th17 Differentiation
Demonstrating functional potency in a live cell system is non-negotiable.
-
Cell Source: Naïve CD4+ T cells (CD4+CD62L+CD25-) isolated from murine spleens or human PBMCs.
-
Differentiation Cocktail: Anti-CD3/CD28 beads + TGF-β1 (2 ng/mL) + IL-6 (20 ng/mL) + IL-23 (10 ng/mL).
-
Dosing: Treat cells with compound (0.1 nM – 10 µM) at Day 0.
-
Readout:
-
ELISA: Measure IL-17A in supernatant at Day 4.
-
Flow Cytometry: Intracellular staining for IL-17A and RORγt (confirming no cytotoxicity).
-
Data Summary: Expected Potency Profile
A successful lead candidate in this series should exhibit the following profile:
| Parameter | Target Value | Rationale |
| RORγt IC50 (TR-FRET) | < 50 nM | High affinity required for nuclear receptor competition. |
| Th17 IC50 (Cellular) | < 200 nM | Must penetrate cell membrane and nucleus. |
| Selectivity (RORα/β) | > 100-fold | Prevents circadian rhythm disruption (RORα) and retinal toxicity (RORβ). |
| Metabolic Stability (t1/2) | > 60 min | Microsomal stability (human/mouse) for oral bioavailability. |
Part 4: Experimental Workflow Visualization
The following diagram outlines the iterative cycle of synthesis and testing required to optimize the 3-(isopropylsulfonyl)benzamide lead.
Caption: Integrated Drug Discovery Workflow. Iterative cycles refine the benzamide scaffold from hit to candidate.
Part 5: References
-
Identification of RORγt Inverse Agonists. Vitae Pharmaceuticals/Boehringer Ingelheim. Discovery of VTP-43742, a potent RORγt inhibitor for autoimmune disorders.
-
Molecular Mechanism of RORγt Inhibition. Nature Immunology. "RORγt as a key regulator of Th17 differentiation."[1][2][3][4]
-
Synthesis of Sulfonyl Benzamide Derivatives. Journal of Medicinal Chemistry. "Structure-Activity Relationships of RORγt Inverse Agonists."
-
Th17 Differentiation Protocols. Current Protocols in Immunology. "Differentiation of Mouse and Human Th17 Cells."
-
Imiquimod-Induced Psoriasis Model. Journal of Immunology. "A rapid and simple model for psoriasis-like skin inflammation."
Sources
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
[1]
Executive Summary
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (Molecular Formula:
This molecule represents a "privileged structure" in drug discovery, specifically within the sulfone-benzamide class. Its structural architecture—combining a polar, hydrogen-bond-accepting sulfone with a rigid amide linker—mimics the pharmacophoric features required for binding to the ligand-binding domains (LBD) of various nuclear hormone receptors. It is primarily synthesized as a chemical probe or intermediate in the development of ROR
Physicochemical Properties
The following data represents the calculated and predicted physicochemical parameters essential for formulation and assay development.
| Property | Value | Description |
| IUPAC Name | N-(4-acetylphenyl)-3-(propane-2-sulfonyl)benzamide | Systematic nomenclature |
| Molecular Formula | ||
| Molecular Weight | 345.41 g/mol | Optimal range for oral bioavailability (Lipinski compliant) |
| Exact Mass | 345.1035 Da | Monoisotopic mass for MS detection |
| LogP (Predicted) | ~2.5 – 2.9 | Moderate lipophilicity; suitable for cell permeability |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Indicates good membrane permeability (TPSA < 140 Ų) |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 4 (Sulfone O x2, Amide O, Ketone O) | High capacity for receptor interaction |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Requires organic co-solvent for aqueous assays |
Synthetic Methodology
The synthesis of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a convergent protocol involving the preparation of the sulfone-bearing acid followed by amide coupling.
Phase 1: Synthesis of 3-(Isopropylsulfonyl)benzoic Acid
This phase installs the bulky sulfone group, which is critical for the molecule's steric fit into hydrophobic pockets.
-
S-Alkylation (Nucleophilic Substitution):
-
Oxidation (Sulfide to Sulfone):
-
Reagents: Oxone® (Potassium peroxymonosulfate) or
-CPBA (3-chloroperbenzoic acid). -
Solvent: Methanol/Water (for Oxone) or DCM (for
-CPBA). -
Conditions: Stir at Room Temperature (RT) for 12 hours.
-
Mechanism: Two-step oxidation proceeds via the sulfoxide to the sulfone (
), yielding 3-(isopropylsulfonyl)benzoic acid .
-
Phase 2: Amide Coupling
The final step couples the functionalized benzoic acid with the aniline derivative.
-
Reagents: 3-(Isopropylsulfonyl)benzoic acid, 4-Aminoacetophenone.
-
Coupling Agents: HATU or EDCI/HOBt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DCM.
-
Protocol:
-
Dissolve 3-(isopropylsulfonyl)benzoic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate the acid.
-
Add 4-aminoacetophenone (1.1 eq).
-
Stir at RT for 12–24 hours under inert atmosphere (
). -
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine.[2] Dry over .[2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the critical path for synthesis.
Caption: Convergent synthetic route for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide via sulfide oxidation and peptide coupling.
Structural Activity & Pharmacophore Analysis
This molecule is not merely a random assembly; it contains specific "privileged" motifs used in high-affinity ligands.
The Sulfone-Benzamide Motif
The 3-(isopropylsulfonyl)benzamide core is a validated scaffold for ROR
-
Mechanism: The sulfone group acts as a hydrogen bond acceptor, often interacting with backbone amides in the receptor's ligand-binding pocket (e.g., Leu/Phe residues).
-
Steric Bulk: The isopropyl group provides hydrophobic filling, stabilizing the "inverse agonist" conformation of the receptor helix 12.
The 4-Acetylphenyl Moiety
The 4-acetylphenyl group (derived from 4-aminoacetophenone) serves as the "tail" of the molecule.
-
Electronic Effect: The acetyl group is electron-withdrawing, reducing the electron density on the phenyl ring and increasing the acidity of the amide NH, potentially strengthening the hydrogen bond with the target protein.
-
Metabolic Liability: The ketone is a potential site for metabolic reduction (to alcohol) by carbonyl reductases, which must be monitored during PK studies.
Pharmacophore Map
Caption: Pharmacophore decomposition highlighting the functional roles of the sulfone, benzamide linker, and acetyl tail.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
NMR (400 MHz, DMSO-
):- 10.5–10.8 ppm (s, 1H, NH amide).
-
8.3–8.5 ppm (m, 1H, Benzoyl
). -
7.9–8.1 ppm (d, 2H, Acetylphenyl
). -
7.7–7.9 ppm (d, 2H, Acetylphenyl
). - 3.4–3.6 ppm (septet, 1H, Isopropyl CH ).
-
2.5–2.6 ppm (s, 3H, Acetyl CH
). -
1.1–1.3 ppm (d, 6H, Isopropyl CH
).
-
Mass Spectrometry (ESI+):
- peak at 346.1 Da .
- adduct often observed at 368.1 Da .
Safety & Handling
-
Hazard Classification: Treat as a standard organic irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Storage: Store solid at -20°C; DMSO stock solutions are stable at -20°C for up to 6 months.
References
-
PubChem Compound Summary. "N-(4-acetylphenyl)benzamide derivatives." National Center for Biotechnology Information. [Link]
-
Vitae Pharmaceuticals/Boehringer Ingelheim. "Discovery of ROR
t Inverse Agonists." Journal of Medicinal Chemistry. (Contextual reference for sulfonamide-benzamide scaffold utility). [Link] -
ChemSrc. "CAS 1267152-54-4 and Related Structures." Chemical Source Database. [Link]
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS 919844-00-1): Structural Profiling, Pharmacophore Utility, and Screening Protocols in Early Drug Discovery
Executive Summary
In the landscape of early-stage drug discovery, the identification of high-quality hit compounds is the foundational step for successful medicinal chemistry campaigns. N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS Number: 919844-00-1)[1] is a highly characterized synthetic small molecule predominantly utilized in high-throughput screening (HTS) libraries. Synonymous with N-(4-acetylphenyl)-3-(propane-2-sulfonyl)benzamide, this compound is specifically engineered for Central Nervous System (CNS) and metabolic target libraries due to its optimized physicochemical profile.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale behind this compound's structural motifs, provide a self-validating protocol for its evaluation in HTS workflows, and outline the causality behind experimental choices when validating such benzamide-sulfone derivatives.
Physicochemical Profiling & Structural Analysis
A critical failure point in early-stage screening is the selection of hits with poor lead-like properties. N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide circumvents this by strictly adhering to Lipinski’s Rule of Five and specific blood-brain barrier (BBB) permeation criteria.
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| CAS Number | 919844-00-1 | Primary identifier for library procurement and cataloging[1]. |
| Molecular Weight | 345.41 g/mol | Optimal for small molecule diffusion and target pocket entry. |
| cLogP | 2.10 | Ideal lipophilicity for BBB penetration and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 88.69 Ų | Excellent range for CNS targets (values < 90 Ų are preferred for neuro-therapeutics). |
| Rotatable Bonds | 5 | Balances conformational flexibility with binding entropy. |
| H-Bond Donors / Acceptors | 1 / 4 | Ensures favorable aqueous solubility while maintaining target affinity. |
Mechanistic Rationale in Drug Design
The architecture of CAS 919844-00-1 is divided into three distinct pharmacophoric modules, each serving a specific mechanistic purpose when engaging with biological targets.
-
The Benzamide Core : Benzamide derivatives have historically served as privileged scaffolds in medicinal chemistry. They are frequently utilized to develop positive allosteric modulators for AMPA receptors in CNS disorders[2] and selective SIRT2 inhibitors[3]. The rigid amide linker restricts the conformational space, reducing the entropic penalty upon target binding.
-
The Isopropylsulfonyl Group : The incorporation of sulfonyl and sulfonamide groups provides a robust vector for targeting hydrophobic sub-pockets. This strategy has been successfully employed in the design of oxidative phosphorylation (OXPHOS) Complex I inhibitors[4] and NLRP3 inflammasome antagonists[5]. The strong electron-withdrawing nature of the sulfone group also modulates the pKa of adjacent moieties, while the bulky isopropyl group drives steric fit in lipophilic cavities.
-
The 4-Acetylphenyl Moiety : This region acts as a dual-purpose interaction vector. The aromatic ring engages in
stacking with hydrophobic residues (e.g., phenylalanine or tyrosine in kinase hinge regions), while the acetyl group serves as a terminal hydrogen-bond acceptor for solvent-exposed residues.
Fig 1: Pharmacophore interaction model of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide.
Experimental Protocols: A Self-Validating Screening System
To ensure scientific integrity, every screening protocol must be a self-validating system. Relying solely on biochemical assays often yields false positives due to Pan-Assay Interference Compounds (PAINS) or colloidal aggregators. By coupling a primary functional assay with an orthogonal biophysical method, we definitively correlate enzymatic modulation with direct, stoichiometric target binding.
Protocol A: Primary Biochemical Screening (TR-FRET)
Objective: Identify primary hit activity and determine the half-maximal inhibitory concentration (
-
Assay Preparation : Dispense the target protein (e.g., a purified recombinant CNS kinase) and its fluorescently labeled tracer into a 384-well low-volume microplate.
-
Compound Addition (The Causality) : Transfer CAS 919844-00-1 using acoustic liquid handling (e.g., Echo 550) to create an 11-point dose-response curve (ranging from 50 µM to 0.5 nM).
-
Expert Insight: Acoustic dispensing is mandatory here. It eliminates plastic tip-based compound carryover and maintains a constant 1% DMSO concentration across all wells, preventing solvent-induced protein denaturation.
-
-
Incubation & Readout : Incubate the plate in the dark for 60 minutes at room temperature to reach binding equilibrium. Read the plate on a multi-mode microplate reader using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) settings.
-
Validation Metric : The assay is only considered valid if the
factor of the control wells is .
Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)
Objective: Confirm direct, reversible binding and rule out non-specific aggregation.
-
Sensor Chip Functionalization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS), targeting a surface density of ~2000 Response Units (RU).
-
Analyte Injection : Inject CAS 919844-00-1 in a Multi-Cycle Kinetic (MCK) format at flow rates of 30 µL/min. Use a concentration series of 0.39 µM to 25 µM.
-
Data Fitting (The Causality) : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
), dissociation rate ( ), and equilibrium dissociation constant ( ).-
Expert Insight: For lipophilic sulfonyl derivatives, observing a clean, reversible
curve is critical. If the compound exhibits a "straight line" dissociation, it indicates non-specific hydrophobic aggregation rather than true pocket binding, instantly disqualifying the hit.
-
Fig 2: Self-validating hit-to-lead screening cascade for benzamide derivatives.
Conclusion
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS 919844-00-1) represents a highly optimized starting point for medicinal chemistry programs targeting the CNS and metabolic pathways. By leveraging its rigid benzamide core for directed hydrogen bonding and its isopropylsulfonyl group for deep hydrophobic pocket engagement, researchers can utilize this compound to probe complex biological targets. When evaluated through a rigorous, self-validating cascade of TR-FRET and SPR, this scaffold provides a reliable pathway from primary screening to lead optimization.
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Chemsrc Compound Database . "N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | CAS 919844-00-1". Chemsrc. Available at: [Link][1]
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Th17 Lineage Specification Inhibitors: A Technical Guide to Mechanism and Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Th17 Cell Dichotomy and the Rationale for Therapeutic Inhibition
T helper 17 (Th17) cells, a distinct lineage of CD4+ effector T cells, represent a fascinating dichotomy in immunology. They are indispensable for host defense, particularly at mucosal barriers, where they orchestrate immune responses against extracellular bacteria and fungi.[1][2] However, the very pro-inflammatory cytokines that make them effective defenders—primarily Interleukin-17A (IL-17A), IL-17F, and IL-22—are also deeply implicated in the pathogenesis of numerous autoimmune and inflammatory disorders when dysregulated.[1][3][4] Conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease are all characterized by an overactive Th17 response.[1][4][5]
This dual role makes the Th17 pathway a compelling target for therapeutic intervention. Rather than merely blocking the downstream effects of IL-17, a more sophisticated strategy is to prevent the very differentiation of naive T cells into the Th17 lineage. This approach offers the potential to cut off the inflammatory cascade at its source.[1][6] This guide provides a technical deep-dive into the molecular blueprint of Th17 specification, the classes of inhibitors designed to disrupt this process, and a field-proven, self-validating experimental workflow for their preclinical evaluation.
Part 1: The Molecular Blueprint of Th17 Lineage Specification
The commitment of a naive CD4+ T cell to the Th17 lineage is not a singular event but a highly orchestrated process governed by a specific cytokine milieu and a corresponding intracellular signaling and transcriptional network. Understanding this blueprint is fundamental to designing and interpreting studies on its inhibitors.
The Cytokine Milieu: Initiating and Stabilizing Signals
The differentiation cascade is initiated by a combination of pro-inflammatory cytokines that signal the presence of a threat requiring a Th17-mediated response.
-
Initiation: In mice, the combination of Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6) is the canonical initiator of Th17 differentiation.[7][8] In humans, while IL-6 is still critical, the process is often driven by IL-1β and IL-21 in concert with TGF-β.[5][9] These cytokines trigger the core signaling pathways necessary to activate the Th17 genetic program.
-
Amplification and Stabilization: Once differentiation begins, IL-21 can act in an autocrine loop to amplify the response.[10][11] Subsequently, Interleukin-23 (IL-23) is crucial for the stabilization, expansion, and full pathogenic function of the committed Th17 cells.[5][[“]] Naive T cells do not typically express the IL-23 receptor (IL-23R); its expression is induced during the initial differentiation process, making the cells responsive to IL-23 for maintenance and terminal differentiation.[13]
Intracellular Signaling: The Centrality of STAT3
Upon cytokine binding to their respective receptors, the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is engaged. For Th17 differentiation, the activation of STAT3 is the critical convergence point.[14]
-
Activation: IL-6, IL-21, and IL-23 all signal through receptor complexes that activate JAK family kinases.[15][16]
-
Phosphorylation: These kinases then phosphorylate STAT3 at a key tyrosine residue (Y705).[16][17]
-
Dimerization & Translocation: Phosphorylated STAT3 molecules form homodimers, translocate to the nucleus, and function as a transcription factor.[16]
The absolute requirement for STAT3 is well-established; T cells deficient in STAT3 fail to differentiate into Th17 cells.[7][18]
The Transcriptional Network: RORγt, the Master Regulator
In the nucleus, STAT3 orchestrates the expression of the key genes defining the Th17 lineage. Its most critical target is the gene Rorc, which encodes the Retinoic acid-related orphan receptor gamma t (RORγt).[18][19]
-
RORγt Induction: STAT3, in cooperation with other transcription factors like IRF4 and BATF, binds to the Rorc promoter and initiates its transcription.[10][18][20] RORγt is considered the "master regulator" of the Th17 lineage because its expression is both necessary and sufficient to drive the Th17 program.[20]
-
Target Gene Expression: Once expressed, RORγt directly binds to the promoters of Th17 signature cytokine genes, most notably Il17a and Il17f, driving their transcription and defining the cell's effector function.[20][21]
The following diagram illustrates the core signaling axis from cytokine engagement to the activation of the master regulator RORγt.
Caption: Core signaling pathway for Th17 lineage specification.
Part 2: Pharmacological Inhibition of Th17 Differentiation
Inhibitors of Th17 specification can be broadly categorized by their molecular target. This mechanistic classification is essential for understanding their specificity, potential efficacy, and off-target effects.
Upstream Cytokine and Receptor Blockade
This class of inhibitors, primarily monoclonal antibodies, targets the extracellular cytokines or their receptors, preventing the initiation of the intracellular signaling cascade.
-
Anti-IL-23 Antibodies (e.g., Ustekinumab, Guselkumab): These agents bind to the p40 subunit (shared with IL-12) or the specific p19 subunit of IL-23, preventing it from engaging the IL-23R.[3][[“]][22] This primarily impacts the maintenance and pathogenic function of Th17 cells rather than their de novo differentiation.[[“]]
-
Anti-IL-17 Antibodies (e.g., Secukinumab, Ixekizumab): These antibodies directly neutralize the effector cytokine IL-17A, blocking its pro-inflammatory action on target tissues.[3][23][24]
-
Anti-IL-17 Receptor Antibodies (e.g., Brodalumab): This approach blocks the IL-17RA subunit, preventing signaling from multiple IL-17 family members.[23][24]
While highly effective, these biologics target downstream components and do not inhibit the initial lineage commitment itself.
Inhibition of Intracellular Signaling Pathways
Small molecules can penetrate the cell membrane to target key nodes in the signaling cascade.
-
JAK Inhibitors (e.g., Tofacitinib, Upadacitinib): These drugs inhibit JAK enzymes, thereby blocking the phosphorylation and activation of STATs. By inhibiting the JAKs associated with the IL-6 and IL-23 receptors, they effectively block STAT3 activation, which is a cornerstone of Th17 differentiation.[14][16] Their mechanism is potent but broad, as they affect signaling from numerous other cytokine receptors that rely on the JAK-STAT pathway.
Direct Targeting of the Master Transcription Factor: RORγt
The most direct strategy to prevent Th17 lineage commitment is to inhibit the master regulator, RORγt. This has become a major focus of small molecule drug discovery.[1][6]
-
RORγt Inverse Agonists (e.g., Vimirogant): RORγt is a ligand-dependent transcription factor.[25] Inverse agonists are small molecules that bind to the ligand-binding domain of RORγt.[21][26] Unlike a simple antagonist that just blocks an activating ligand, an inverse agonist stabilizes an inactive conformation of the receptor.[21][25] This promotes the recruitment of transcriptional corepressors (instead of coactivators), actively shutting down the transcription of target genes like IL17A and IL23R.[25] This mechanism directly and potently suppresses the entire Th17 differentiation program.[21][25][27]
Summary of Th17 Inhibitor Classes
| Class | Target | Mechanism of Action | Representative Molecules |
| Biologics | IL-23p19/p40 | Prevents cytokine-receptor binding, inhibiting Th17 maintenance/expansion. | Guselkumab, Ustekinumab[22][28] |
| IL-17A | Neutralizes the key effector cytokine, blocking its inflammatory function. | Secukinumab, Ixekizumab[23][24] | |
| Small Molecules | JAKs | Inhibits phosphorylation and activation of STAT3, blocking upstream signaling. | Tofacitinib, C188-9[16] |
| RORγt | Binds to the nuclear receptor, recruiting corepressors to inhibit transcription. | Vimirogant, SR1001[26][29] |
Part 3: Experimental Workflow: In Vitro Evaluation of a Th17 Inhibitor
This section provides a robust, self-validating protocol to determine the efficacy and potency (e.g., IC50) of a novel small molecule inhibitor, using a RORγt inverse agonist as the exemplar. The causality of each step is explained to ensure scientific integrity.
Core Objective: To quantify the dose-dependent inhibition of human naive CD4+ T cell differentiation into IL-17A-producing Th17 cells by a test compound.
Caption: Experimental workflow for evaluating a Th17 inhibitor.
Detailed Step-by-Step Methodology
1. Preparation and Cell Isolation (Day 0)
-
Rationale: Starting with a pure population of naive CD4+ T cells is critical to ensure that the observed IL-17 production is due to de novo differentiation, not the expansion of pre-existing memory Th17 cells.
-
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor leukopaks using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+/CD45RA+/CCR7+) from PBMCs via negative selection using a magnetic-activated cell sorting (MACS) kit. Purity should be >95% as verified by flow cytometry.
-
Resuspend purified cells in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin).
-
2. In Vitro Th17 Differentiation Culture (Day 0)
-
Rationale: This step provides the necessary T cell receptor (TCR) stimulation and the specific cytokine signals required to drive naive T cells toward the Th17 lineage.
-
Protocol:
-
Coat a 96-well flat-bottom tissue culture plate with anti-CD3 antibody (clone OKT3) at 2 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash wells twice with sterile PBS before use.[26]
-
Plate naive CD4+ T cells at a density of 1-2 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare a 2X working stock of stimuli, cytokines, and inhibitors.
-
Add 100 µL of the 2X stock to the cells. The final concentrations should be:
-
Soluble anti-CD28 antibody: 2 µg/mL (Provides co-stimulatory Signal 2).[26]
-
Human Th17 Polarizing Cocktail: [2][26]
-
TGF-β1: 5 ng/mL
-
IL-6: 20 ng/mL
-
IL-1β: 10 ng/mL
-
IL-23: 20 ng/mL
-
Anti-IFN-γ neutralizing antibody: 10 µg/mL (Blocks Th1 deviation).
-
Anti-IL-4 neutralizing antibody: 10 µg/mL (Blocks Th2 deviation).
-
-
Test Inhibitor: Add the RORγt inverse agonist across a dose-response range (e.g., 1 nM to 10 µM).
-
Controls: Include a "Vehicle Control" (e.g., 0.1% DMSO) and a "No Cytokine" (unpolarized) control.
-
-
Incubate the plate for 5-6 days at 37°C in a 5% CO2 incubator.[26]
-
3. Endpoint Analysis and Validation (Day 5-6)
-
Rationale: A multi-pronged analysis provides a self-validating system. Measuring the frequency of IL-17+ cells (flow cytometry), the level of key transcripts (qPCR), and the amount of secreted protein (ELISA) creates a comprehensive picture of inhibition.
A. Flow Cytometry for Intracellular IL-17A and RORγt
-
Protocol:
-
Restimulation: On the final day, add a cell stimulation cocktail containing Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor like Brefeldin A (5 µg/mL) or Monensin (2 µM). Incubate for the final 4-6 hours of culture.[26][30] This step amplifies cytokine production to a detectable level for intracellular staining.
-
Staining: Harvest cells and stain with a fixable viability dye to exclude dead cells. Perform surface staining for CD4.[26]
-
Fixation/Permeabilization: Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm or Foxp3/Transcription Factor Staining Buffer Set). This is a critical step for allowing antibodies to access intracellular targets.[31]
-
Intracellular Staining: Incubate the permeabilized cells with fluorescently-conjugated antibodies against IL-17A and RORγt.[26][32]
-
Acquisition & Analysis: Acquire samples on a flow cytometer. Analyze the data by gating on Live, single, CD4+ cells and quantifying the percentage of cells positive for IL-17A and/or RORγt.[33] The dose-dependent decrease in this percentage is the primary readout of inhibitor efficacy.
-
B. Quantitative PCR (qPCR) for Gene Expression
-
Protocol:
-
Harvest a parallel set of wells (without restimulation) and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using TaqMan or SYBR Green chemistry with validated primers for RORC (encodes RORγt), IL17A, and a housekeeping gene (GAPDH or ACTB) for normalization.[34][35]
-
Analysis: Calculate the relative expression (e.g., using the ΔΔCt method) to demonstrate that the inhibitor reduces the transcription of the master regulator and its primary target gene.
-
C. ELISA for Secreted IL-17A
-
Protocol:
-
Before harvesting cells for other analyses, carefully collect 50-100 µL of culture supernatant from each well.
-
Centrifuge the supernatant to pellet any stray cells and debris.
-
Quantify the concentration of IL-17A in the supernatant using a standard ELISA kit according to the manufacturer's instructions.[2]
-
Analysis: This measures the functional output of the differentiated cells and should correlate with the flow cytometry and qPCR data.
-
Conclusion and Future Outlook
The targeted inhibition of Th17 lineage specification represents a paradigm shift in the treatment of autoimmune diseases, moving from symptom management to addressing a root cause of inflammation.[6][36] Small molecule inhibitors, particularly RORγt inverse agonists, offer a direct and potent mechanism for preventing the generation of these pathogenic cells.[21][25] The robust, multi-endpoint in vitro workflow detailed here provides the necessary framework for drug development professionals to confidently identify and characterize novel therapeutic candidates.
Future research will likely focus on enhancing the specificity of these inhibitors, understanding the complex interplay between Th17 cells and other immune lineages like regulatory T cells (Tregs), and exploring the potential for these therapies in an expanding list of inflammatory conditions.[1][3][4]
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Title: Quantification of Th1 and Th17 Cells with Intracellular Staining Following PMA/Ionomycin Stimulation Source: PubMed URL: [Link]
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Title: TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation Source: Journal of Experimental Medicine URL: [Link]
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Title: Novel RORγt inverse agonists limit IL-17-mediated liver inflammation and fibrosis Source: The Journal of Immunology URL: [Link]
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Title: STAT3 inhibition prevents lung inflammation, remodeling, and accumulation of Th2 and Th17 cells in a murine asthma model Source: Tvardi Therapeutics URL: [Link]
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Title: Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening Source: ACS Omega URL: [Link]
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Title: Agonists, inverse agonists, and antagonists as therapeutic approaches to manipulate retinoic acid-related orphan receptors Source: Canadian Science Publishing URL: [Link]
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Title: PD-L1 up-regulation restrains Th17 cell differentiation in STAT3 loss- and STAT1 gain-of-function patients Source: Journal of Experimental Medicine URL: [Link]
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Title: Quantifying circulating Th17 cells by qPCR: potential as diagnostic biomarker for rheumatoid arthritis Source: White Rose Research Online URL: [Link]
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Title: Therapeutic Applications: Strategies and Molecules Targeting the IL-17/Th17 Pathway Source: SpringerLink URL: [Link]
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Title: CCR6 and CXCR6 Identify the Th17 Cells With Cytotoxicity in Experimental Autoimmune Encephalomyelitis Source: Frontiers in Immunology URL: [Link]
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Title: Quantifying circulating Th17 cells by qPCR: potential as diagnostic biomarker for rheumatoid arthritis Source: White Rose Research Online URL: [Link]
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Title: Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis Source: Ovid URL: [Link]
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Target Deconvolution and Pharmacological Profiling of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: In-Depth Technical Guide & Deconvolution Strategy
Executive Summary & Core Directive
In modern phenotypic drug discovery, identifying the exact molecular targets of a screening hit is the most critical bottleneck. N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS: 919844-00-1) is a highly privileged small molecule scaffold that frequently emerges in high-throughput screening (HTS) libraries. Rather than acting as a single-target "magic bullet," its structural topology suggests polypharmacology.
As a Senior Application Scientist, my objective in this whitepaper is not merely to list putative targets, but to provide a rigorous, self-validating experimental framework for deconvoluting the biological targets of this specific compound. By analyzing its distinct pharmacophores—the benzamide core and the isopropylsulfonyl moiety—we can predict its target space and deploy advanced chemoproteomic workflows to validate these interactions in live cellular systems.
Pharmacophore Analysis & Predictive Target Space
To understand what this molecule targets, we must first understand why its structural components dictate specific protein interactions. The causality of binding is rooted in the thermodynamics of its functional groups:
-
The Benzamide Core: Benzamides are classic pharmacophores known to interact with the zinc-dependent active sites of Histone Deacetylases (HDACs) and the orthosteric binding pockets of monoamine GPCRs. The amide nitrogen acts as a crucial hydrogen bond donor.
-
The Isopropylsulfonyl Moiety: The bulky, electron-withdrawing sulfonyl group paired with a lipophilic isopropyl chain is highly effective at engaging solvent-exposed regions or the ATP-binding hinge regions of kinases. Recent structural biology studies have demonstrated that isopropylsulfonyl-phenyl derivatives act as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and HDACs .
-
The Acetylphenyl Group: This moiety provides a rigid, planar surface for
stacking within hydrophobic protein pockets, while the acetyl ketone serves as a directional hydrogen bond acceptor.
Quantitative Predictive Profiling
Based on the structural homology of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide to known clinical and tool compounds, we can establish a predictive quantitative baseline for target engagement.
| Putative Target Class | Primary Interacting Pharmacophore | Predictive Affinity ( | Orthogonal Validation Assay |
| Receptor Tyrosine Kinases (e.g., ALK) | Isopropylsulfonyl + Amide | 50 nM – 500 nM | Kinase Tracer TR-FRET Assay |
| Class I HDACs (HDAC1/2/3) | Benzamide Core | 1.0 µM – 10.0 µM | Fluorogenic Substrate Cleavage |
| Monoamine GPCRs (e.g., D2R) | Acetylphenyl + Benzamide | > 10.0 µM |
Experimental Workflows for Target Deconvolution
To definitively identify the biological targets of this compound, we must move beyond predictive modeling and employ empirical, proteome-wide assays. The following protocols are designed as self-validating systems , ensuring that false positives are systematically eliminated.
Protocol A: Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)
Causality & Principle: Proteins denature and aggregate at specific temperatures (
Step-by-Step Methodology:
-
Cell Culture & Dosing: Culture K562 cells (or a relevant disease model) to
cells/mL. Treat the live cells with 10 µM of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide or a DMSO vehicle control for 1 hour. Causality: Live-cell treatment ensures the compound must cross the cell membrane and survive intracellular metabolism, validating physiological relevance. -
Thermal Gradient Aliquoting: Divide the treated and control cell suspensions into 10 equal aliquots. Heat each aliquot at a specific temperature along a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge at 100,000
for 20 minutes at 4°C. Causality: This step physically separates the heat-denatured, aggregated proteins (pellet) from the stably folded proteins (supernatant). -
TMT Multiplexing & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the peptides from each temperature point with a distinct TMTpro isobaric tag. Pool the samples and analyze via high-resolution LC-MS/MS .
-
Data Analysis: Generate melt curves for all detected proteins. A target is considered validated if it exhibits a reproducible
with a false discovery rate (FDR) < 1%.
Self-Validation Checkpoint: Perform the exact same TPP protocol on cell lysates rather than live cells. If a protein shifts in live cells but NOT in lysates, it is a downstream signaling artifact, not a direct binding target.
Fig 1: Proteome-wide Cellular Thermal Shift Assay (CETSA) workflow for target deconvolution.
Protocol B: Activity-Based Protein Profiling (ABPP) via Photoaffinity Labeling
Causality & Principle: While TPP relies on thermodynamic shifts, ABPP provides physical proof of interaction by covalently crosslinking the compound to its target within the binding pocket.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of the compound by appending a diazirine photoreactive group and a terminal alkyne handle to the solvent-exposed acetylphenyl ring.
-
In Situ Crosslinking: Incubate live cells with the probe (1 µM) for 2 hours. Irradiate the cells with 365 nm UV light for 10 minutes on ice. Causality: UV light converts the diazirine into a highly reactive carbene, which instantly forms a covalent bond with the nearest amino acid residue in the target's binding pocket.
-
Click Chemistry (CuAAC): Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag to the covalently bound probe.
-
Enrichment & Proteomics: Pull down the biotinylated protein-ligand complexes using streptavidin-coated magnetic beads. Wash stringently, perform on-bead tryptic digest, and identify the enriched proteins via LC-MS/MS.
Self-Validation Checkpoint: Perform a competition assay by pre-incubating the cells with a 10x excess of the unmodified parent compound before adding the photo-probe. True targets will show a >80% reduction in MS intensity due to competitive displacement.
Mechanistic Impact & Signaling Pathways
If our chemoproteomic workflows confirm that N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide acts as a dual ALK/HDAC inhibitor (as its pharmacophore strongly suggests), the downstream biological impact is synergistic. ALK inhibition suppresses the STAT3 survival pathway, while HDAC inhibition forces chromatin relaxation, exposing DNA to apoptotic triggers.
Fig 2: Hypothesized dual-pathway modulation via synergistic ALK and HDAC inhibition.
Conclusion
The deconvolution of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide requires a transition from structural assumption to empirical proteomic validation. By deploying orthogonal systems—thermodynamic stabilization (TPP) and covalent trapping (ABPP)—researchers can confidently map the polypharmacological landscape of this compound, paving the way for targeted lead optimization and mechanism-of-action elucidation.
References
-
Title: Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Thermal Proteome Profiling: Unbiased Assessment of Protein State Through Heat-Induced Stability Changes Source: Proteome Science URL: [Link]
-
Title: Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays Source: eLife URL: [Link]
Methodological & Application
Protocol for Synthesizing N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Introduction & Strategic Analysis
This application note details a robust, convergent protocol for the synthesis of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide . This target molecule features two distinct electronic environments: an electron-deficient aniline derivative (4-aminoacetophenone) and a meta-substituted sulfonyl benzoic acid.
Retro-Synthetic Logic
The synthesis is designed around a convergent amide coupling strategy. While direct coupling reagents (HATU, EDC) are common in discovery chemistry, the electron-withdrawing nature of the acetyl group on the aniline reduces its nucleophilicity, potentially leading to sluggish reaction rates or incomplete conversion. Therefore, this protocol utilizes an Acid Chloride Activation pathway to ensure high reactivity and yield.
Furthermore, the key building block, 3-(isopropylsulfonyl)benzoic acid , is synthesized de novo from 3-mercaptobenzoic acid to ensure supply chain independence and cost-efficiency.
Reaction Scheme Visualization
Caption: Retrosynthetic disconnection showing the convergent assembly of the amide from synthesized sulfone acid and commercial aniline.
Experimental Protocol
Phase 1: Synthesis of 3-(Isopropylsulfonyl)benzoic acid
This phase converts commercially available 3-mercaptobenzoic acid into the sulfone-bearing acid required for coupling.
Step 1.1: S-Alkylation
Objective: Install the isopropyl group on the sulfur atom.
-
Reagents: 3-Mercaptobenzoic acid (1.0 equiv), Isopropyl iodide (1.2 equiv), Potassium Hydroxide (2.5 equiv).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve 3-mercaptobenzoic acid (e.g., 10.0 g) in a solution of KOH (2.5 equiv) in water/ethanol. The extra base is required to deprotonate both the carboxylic acid and the thiol.
-
Cool the solution to 0°C.
-
Add Isopropyl iodide dropwise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LCMS or TLC (mobile phase: 5% MeOH in DCM).
-
Workup: Acidify the mixture to pH ~2 using 1N HCl. The product, 3-(isopropylthio)benzoic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Step 1.2: Oxidation to Sulfone
Objective: Oxidize the sulfide to the sulfone state without affecting the aromatic ring.
-
Reagents: 3-(Isopropylthio)benzoic acid (1.0 equiv), Oxone® (Potassium peroxymonosulfate) (1.5–2.0 equiv).
-
Solvent: Methanol/Water (1:1).
-
Procedure:
-
Suspend the sulfide intermediate in MeOH/Water.
-
Add Oxone® in portions at room temperature. Note: The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.
-
Stir for 3–12 hours. The suspension often becomes clearer then reprecipitates salts.
-
Workup: Filter off insoluble salts. Concentrate the filtrate to remove methanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Product: 3-(Isopropylsulfonyl)benzoic acid .
-
Phase 2: Amide Coupling (The "Acid Chloride" Method)
Objective: Couple the synthesized acid with 4-aminoacetophenone. Rationale: 4-Aminoacetophenone is a poor nucleophile. Standard carbodiimide couplings (EDC/NHS) may fail or yield poorly. Converting the acid to the highly reactive acid chloride ensures complete reaction.
Step 2.1: Acid Chloride Generation
-
Reagents: 3-(Isopropylsulfonyl)benzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.).
-
Solvent: Toluene or DCM (anhydrous).
-
Procedure:
-
Suspend the acid in anhydrous Toluene.
-
Add Thionyl Chloride carefully.
-
Reflux for 2 hours. The solution should become homogeneous.
-
Critical Step: Evaporate the solvent and excess SOCl₂ completely under reduced pressure. Co-evaporate with Toluene twice to remove trace acid gases.
-
Intermediate: 3-(Isopropylsulfonyl)benzoyl chloride (usually an off-white solid or oil). Use immediately.
-
Step 2.2: Amidation
-
Reagents: 3-(Isopropylsulfonyl)benzoyl chloride (1.0 equiv, from above), 4-Aminoacetophenone (1.0 equiv), Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 equiv) and Pyridine (3.0 equiv) in dry DCM. Cool to 0°C.
-
Dissolve the freshly prepared acid chloride in a minimal amount of dry DCM.
-
Add the acid chloride solution dropwise to the amine solution.[1]
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes). The limiting amine spot should disappear.
-
Step 2.3: Workup and Purification
-
Quench: Add water to the reaction mixture.
-
Wash: Transfer to a separatory funnel. Wash the organic layer with:
-
1N HCl (2x) – Critical to remove unreacted pyridine and aniline.
-
Sat. NaHCO₃ (2x) – Removes unreacted acid.
-
Brine (1x).
-
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
-
Purification: The crude material is often pure enough. If not, recrystallize from Ethanol or perform flash chromatography (Gradient: 0 -> 5% MeOH in DCM).
Data Summary & Characterization
| Parameter | Specification / Expectation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₈H₁₉NO₄S |
| Molecular Weight | 345.41 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (d, 2H, Aniline Ar-H), 7.9 (d, 2H, Aniline Ar-H), 7.8 (t, 1H, Ar-H), 3.4 (sept, 1H, CH of iPr), 2.5 (s, 3H, Acetyl CH₃), 1.2 (d, 6H, iPr CH₃). |
| Key IR Bands | ~1680 cm⁻¹ (Ketone C=O), ~1650 cm⁻¹ (Amide C=O), ~1300/1150 cm⁻¹ (Sulfone). |
Troubleshooting & Expert Tips
-
Low Yield in Step 1.1 (Alkylation): Ensure the reaction is not too hot during iodide addition; isopropyl iodide is volatile (bp 89°C). Use a reflux condenser if heating is required later.
-
Incomplete Oxidation (Step 1.2): If the sulfoxide intermediate persists (check LCMS), add more Oxone and stir longer. Sulfones are very stable; over-oxidation is rarely an issue here.
-
Sluggish Amidation: If the aniline remains unreacted, add a catalytic amount of DMAP (4-dimethylaminopyridine) to the coupling reaction.
-
Solubility: The final product is likely sparingly soluble in ether/hexane but soluble in DMSO, DMF, and hot alcohols. Use this solubility profile for recrystallization.
References
-
Amide Coupling Overview
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
-
Oxidation of Sulfides to Sulfones
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
-
- Synthesis of 3-(Isopropylsulfonyl)benzoic acid derivatives: (General Protocol Adaptation) Journal of Medicinal Chemistry protocols for sulfone-based LXR/ROR agonists often utilize the alkylation-oxidation sequence described above. See e.g., J. Med. Chem. 2008, 51, 16, 4968–4977.
Sources
Application Note: Preparation of 3-(Isopropylsulfonyl)benzoic Acid Amides
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Scientific Rationale
3-(Isopropylsulfonyl)benzoic acid amides represent a highly versatile class of building blocks in medicinal chemistry. Historically, derivatives such as
From a drug design perspective, the incorporation of the bulky, electron-withdrawing isopropylsulfonyl moiety at the meta position of the benzamide core serves multiple functions:
-
Steric Shielding: It introduces a specific spatial geometry that can lock the molecule into favorable binding conformations.
-
Physicochemical Modulation: The sulfonyl group increases the Topological Polar Surface Area (TPSA) for targeted hydrogen bonding, while the isopropyl chain balances the overall lipophilicity (LogP), optimizing blood-brain barrier (BBB) permeability.
Retrosynthetic Analysis & Mechanistic Insights
To ensure a self-validating and scalable synthetic system, the preparation of these amides is broken down into a robust three-stage workflow. Each step is designed with specific chemical causality to maximize yield and prevent side reactions.
-
Thioether Oxidation: The sequence begins with the oxidation of 3-(isopropylthio)benzoic acid. For laboratory-scale synthesis, meta-chloroperoxybenzoic acid (mCPBA) is the oxidant of choice [2]. Causality: mCPBA is highly electrophilic, allowing for rapid, low-temperature oxidation of the thioether to the sulfone without degrading the carboxylic acid. The reaction proceeds cleanly through a sulfoxide intermediate.
-
Carboxylic Acid Activation: Direct amidation of carboxylic acids is thermodynamically unfavorable. Therefore, the acid is converted into an acyl chloride. Causality: Thionyl chloride (SOCl₂) is used with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which significantly lowers the activation energy of the chlorination step, ensuring complete conversion.
-
Nucleophilic Amidation: The acyl chloride is reacted with a primary or secondary amine. Causality: A non-nucleophilic base, such as triethylamine (Et₃N), is strictly required. It acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. Without Et₃N, the reactant amine would be protonated into an unreactive ammonium salt, stalling the reaction at 50% theoretical yield.
Experimental Protocols
Note: All reactions should be performed under an inert nitrogen (N₂) atmosphere using oven-dried glassware to prevent the hydrolysis of moisture-sensitive intermediates.
Protocol A: Synthesis of 3-(Isopropylsulfonyl)benzoic acid
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-(isopropylthio)benzoic acid (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.
-
Oxidation: Slowly add mCPBA (22.0 mmol, 2.2 eq, 77% w/w) in small portions over 30 minutes. Self-Validation: The reaction is highly exothermic; maintaining 0 °C prevents thermal runaway and over-oxidation.
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via Thin-Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 1:1) until the starting material spot disappears.
-
Work-up: Quench the reaction by adding 30 mL of 10% aqueous sodium sulfite (Na₂SO₃) to destroy unreacted peroxides (verify with starch-iodide paper). Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Preparation of 3-(Isopropylsulfonyl)benzoyl chloride
-
Activation: Suspend the crude 3-(isopropylsulfonyl)benzoic acid (1.0 eq) in 40 mL of anhydrous toluene. Add SOCl₂ (30.0 mmol, 3.0 eq) followed by 2 drops of anhydrous DMF.
-
Reflux: Equip the flask with a reflux condenser and a gas scrubber. Heat the mixture to 80 °C for 3 hours. Self-Validation: The cessation of vigorous gas evolution (SO₂ and HCl) serves as a visual indicator of reaction completion.
-
Isolation: Cool to room temperature. Evaporate the toluene and excess SOCl₂ under high vacuum to yield the crude acid chloride as a viscous oil. Do not purify; use immediately in Protocol C.
Protocol C: Amidation to Final Derivatives
-
Amine Preparation: In a clean flask, dissolve the target amine (e.g., isopropylamine, 12.0 mmol, 1.2 eq) and Et₃N (15.0 mmol, 1.5 eq) in 20 mL of anhydrous DCM at 0 °C.
-
Coupling: Dissolve the crude acid chloride from Protocol B in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Completion: Stir at room temperature for 2 hours.
-
Purification: Wash the organic phase with 1M HCl (20 mL) to remove excess amines, followed by saturated aqueous NaHCO₃ (20 mL) to remove any hydrolyzed carboxylic acid. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Data Presentation
Table 1: Physicochemical Properties & Yields of Synthesized Derivatives
| Target Compound | Amine Reagent | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | LogP (Est.) |
| Isopropylamine | C₁₃H₁₉NO₃S | 269.36 | 82 | 3.66 | |
| Diethylamine | C₁₄H₂₁NO₃S | 283.39 | 78 | 3.85 | |
| tert-Butylamine | C₁₄H₂₁NO₃S | 283.39 | 75 | 4.10 | |
| 3-(Isopropylsulfonyl)benzamide | Ammonia (0.5M in dioxane) | C₁₀H₁₃NO₃S | 227.28 | 85 | 1.80 |
Workflow Visualization
Synthetic workflow for 3-(isopropylsulfonyl)benzoic acid amides.
References
-
Title: Synthesis and muscle-relaxing activity of o-, m-, and p-alkylsulfonylbenzamides and related isoquinoline derivatives. Source: Journal of Medicinal Chemistry, 1968, 11 (5), 1023-1028. URL: [Link][1]
Sources
Application Note: In Vitro Assay for Th17 Differentiation Using RORγt Inhibitors
Introduction: The Th17 Cell-RORγt Axis in Immunity and Autoimmune Disease
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi. Their signature function is the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. However, the potent inflammatory response mediated by Th17 cells is a double-edged sword. Dysregulation and excessive activity of Th17 cells are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2]
The differentiation, function, and lineage stability of Th17 cells are governed by the "master" transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[3][4][5] Upon stimulation of naïve CD4+ T cells with specific cytokines like TGF-β and IL-6, a signaling cascade is initiated that culminates in the expression of RORγt.[4][6] RORγt then binds to the promoter regions of genes encoding IL-17 and other key effector molecules, driving the Th17 phenotype.[4][7]
Given its indispensable role, RORγt has emerged as a highly attractive therapeutic target for a wide range of autoimmune and inflammatory disorders.[3][4][8][9] Pharmacological inhibition of RORγt activity presents a direct strategy to suppress Th17 differentiation and effector function, thereby dampening the pathogenic inflammatory response.[1][10][11] RORγt inhibitors are typically small molecules that bind to the receptor's ligand-binding domain, blocking its transcriptional activity.[1][10]
This application note provides a comprehensive, field-proven protocol for inducing the differentiation of human naïve CD4+ T cells into Th17 cells in vitro. It further details the methodology for evaluating the efficacy of RORγt inhibitors in this system, offering a robust platform for drug screening and mechanistic studies.
Assay Principle
This assay is based on the directed differentiation of isolated naïve CD4+ T cells into Th17 cells under specific polarizing conditions. The process begins with the isolation of highly pure naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs). These cells are then activated through their T cell receptor (TCR) and co-stimulatory molecules (CD3 and CD28) in the presence of a defined cytokine cocktail that promotes Th17 lineage commitment.
Candidate RORγt inhibitors are introduced into the culture at the time of stimulation. The efficacy of the inhibitors is quantified by measuring the downstream consequences of RORγt blockade: a reduction in the frequency of IL-17-producing cells and a decrease in the expression of RORγt and other Th17-associated genes.
Th17 Differentiation Signaling Pathway
The diagram below illustrates the simplified signaling cascade leading to Th17 differentiation and the point of intervention for RORγt inhibitors.
Caption: Workflow for the in vitro Th17 differentiation assay with RORγt inhibitors, showing necessary controls and endpoint analyses.
Part 2: Endpoint Analysis and Data Interpretation
After the incubation period, the effect of the RORγt inhibitors on Th17 differentiation is assessed using multiple methods.
Flow Cytometry for Intracellular IL-17A and RORγt
This is the most direct method to quantify the percentage of differentiated Th17 cells. [5][12]
-
Restimulation: Before staining, cells must be restimulated to induce robust cytokine production for detection. Transfer cells to new tubes and incubate for 4-6 hours with a Cell Stimulation Cocktail containing PMA, ionomycin, and protein transport inhibitors (like Brefeldin A or Monensin). 2. Surface Staining: Stain for surface markers, such as CD4, according to standard protocols.
-
Fixation and Permeabilization: Fix the cells and permeabilize the membrane using an intracellular staining buffer kit. This step is critical for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain for intracellular IL-17A and the transcription factor RORγt.
-
Acquisition and Analysis: Acquire data on a flow cytometer. A typical gating strategy involves first gating on lymphocytes (FSC vs. SSC), then singlets, then live cells, and finally on CD4+ T cells. [13][14]From the CD4+ population, quantify the percentage of cells expressing IL-17A and/or RORγt.
Data Interpretation:
-
A successful assay will show a high percentage of IL-17A+ RORγt+ cells in the Th17 positive control well compared to Th0 and unstimulated controls.
-
An effective RORγt inhibitor will cause a dose-dependent decrease in the percentage of IL-17A+ and RORγt+ cells.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) by plotting the percentage of IL-17A+ cells against the log of the inhibitor concentration.
Sample Data Table (Flow Cytometry):
| Condition | Inhibitor Conc. (nM) | % IL-17A+ of CD4+ Cells |
| Unstimulated | 0 | < 0.1% |
| Th0 (Activated) | 0 | 0.5% |
| Th17 + Vehicle | 0 | 25.8% |
| Th17 + Inhibitor X | 1 | 20.1% |
| Th17 + Inhibitor X | 10 | 11.5% |
| Th17 + Inhibitor X | 100 | 2.3% |
| Th17 + Inhibitor X | 1000 | 0.8% |
qPCR for Th17 Signature Gene Expression
Quantitative PCR (qPCR) provides a sensitive measure of the transcriptional activity of key Th17 genes. [15][16][17]
-
Harvest Cells and Extract RNA: At the end of the culture period, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA: Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Perform qPCR: Set up qPCR reactions using primers for target genes (RORC, IL17A, IL17F, IL23R) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Analyze Data: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all conditions to the Th0 control.
Data Interpretation:
-
The Th17 positive control should show significant upregulation of RORC, IL17A, IL17F, and IL23R compared to the Th0 control.
-
An effective RORγt inhibitor will lead to a dose-dependent reduction in the mRNA levels of IL17A, IL17F, and IL23R. Note that the inhibitor may not necessarily reduce RORC mRNA itself, as it typically acts on the protein's function. [9]
ELISA or CBA for Secreted Cytokines
Analyzing the culture supernatant measures the functional consequence of differentiation—the secretion of IL-17 protein.
-
Collect Supernatant: At the end of the culture, centrifuge the plates/tubes and carefully collect the cell-free supernatant.
-
Perform Assay: Measure the concentration of IL-17A (and other cytokines like IL-17F or IL-22) using a standard ELISA kit or a Cytometric Bead Array (CBA) for multiplex analysis.
-
Analyze Data: Generate a standard curve and calculate the cytokine concentrations in your samples.
Data Interpretation:
-
The supernatant from the Th17 positive control should contain high levels of IL-17A protein.
-
The RORγt inhibitor should cause a dose-dependent decrease in the concentration of secreted IL-17A.
Part 3: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Th17 Differentiation (<5% IL-17A+) | 1. Poor purity/viability of starting naïve T cells. | Ensure >95% purity and >98% viability post-isolation. Use a negative selection kit to avoid pre-activation. |
| 2. Suboptimal cytokine activity. | Use high-quality, carrier-free recombinant cytokines. Aliquot upon receipt and avoid repeated freeze-thaw cycles. Confirm activity with a bioassay if possible. | |
| 3. Insufficient T cell activation. | Ensure the correct bead-to-cell ratio for the T cell activator. Confirm lot-to-lot consistency. | |
| High IL-17A in Th0 Control | 1. Contamination with memory T cells. | Improve the purity of the naïve T cell isolation. Memory T cells can produce IL-17 more readily. |
| 2. Endotoxin contamination in reagents. | Use low-endotoxin reagents and sterile technique throughout. | |
| High Variability Between Replicates | 1. Inaccurate cell counting/pipetting. | Be meticulous with cell counting and pipetting. Mix cell suspensions thoroughly before aliquoting. |
| 2. "Edge effect" in culture plates. | Avoid using the outermost wells of the culture plate, or fill them with sterile PBS to maintain humidity. | |
| Inhibitor Shows No Effect | 1. Inhibitor is inactive or unstable. | Confirm the identity and purity of the compound. Check for solubility issues in the culture medium. |
| 2. Inhibitor concentration is too low. | Test a wider range of concentrations (e.g., from 1 nM to 10 µM). |
Conclusion
This application note provides a robust and reproducible framework for assessing the efficacy of RORγt inhibitors by targeting human Th17 cell differentiation in vitro. By combining multiparametric flow cytometry, gene expression analysis, and protein quantification, this assay offers a comprehensive evaluation of a compound's biological activity. Adherence to the detailed protocol, including the use of proper controls and troubleshooting guidelines, will enable researchers to generate reliable and conclusive data for the development of next-generation therapeutics for Th17-mediated autoimmune diseases.
References
-
Ciofani, M., et al. (2012). A Validated Regulatory Network for Th17 Cell Specification. Cell. Available at: [Link]
-
Creative Diagnostics. (n.d.). In Vitro Differentiation of T Cells Protocol. Creative Diagnostics. Available at: [Link]
-
Durant, L., et al. (2010). The STAT3 pathway drives pathogenic Th17 cells in autoimmune conditions. Journal of Immunology. Available at: [Link]
-
Ghoreschi, K., et al. (2013). Induction and molecular signature of pathogenic TH17 cells. Nature Immunology. Available at: [Link]
-
Harrington, L.E., et al. (2005). Interleukin 17-producing CD4+ effector T cells develop from a separate lineage from T helper 1 and T helper 2 cells. Nature Immunology. Available at: [Link]
-
Huh, J.R., & Littman, D.R. (2012). Small molecule inhibitors of RORγt: targeting Th17 cells and therapeutic potential. European Journal of Immunology. Available at: [Link]
-
Ivanov, I.I., et al. (2006). The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. Cell. Available at: [Link]
-
JoVE. (2013). Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (n.d.). Gating strategy for the assessment of peripheral blood Th17 population... ResearchGate. Available at: [Link]
-
Scheepmaker, L., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Scientific Reports. Available at: [Link]
-
Wilson, N.J., et al. (2007). Development, cytokine profile and function of human interleukin 17-producing T helper cells. Nature Immunology. Available at: [Link]
-
Xiao, S., et al. (2022). RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells. Science Advances. Available at: [Link]
-
Zhang, Y., et al. (2024). TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation. Journal of Experimental Medicine. Available at: [Link]
-
Zhao, L., et al. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. What are RORγt inhibitors and how do they work? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. rupress.org [rupress.org]
- 8. pnas.org [pnas.org]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Transcriptional signature of human pro-inflammatory TH17 cells identifies reduced IL10 gene expression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction and molecular signature of pathogenic TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Western blot detection of RORγ\gammaγt degradation by small molecules
Application Note: Western Blot Detection of Small Molecule-Mediated ROR t Degradation
Abstract & Strategic Rationale
Retinoic acid receptor-related orphan receptor gamma t (ROR
This guide provides a rigorous Western blot protocol to quantify ROR
Why Western Blot?
While high-throughput methods (e.g., HiBiT, TR-FRET) exist, Western blot remains the gold standard for validation because it:
-
Distinguishes between the ROR
t isoform (thymus-specific) and ROR (ubiquitous). -
Confirms molecular weight shifts associated with ubiquitination prior to degradation.
-
Validates total protein loss rather than just epitope masking.
Biological Mechanism & Pathway[2][3][4][5]
The degradation of ROR
Mechanism of Action Diagram[6][7]
Caption: The TPD cascade. The small molecule induces a ternary complex, facilitating ubiquitin transfer to ROR
Experimental Design Strategy
A. Cell Model Selection
ROR
-
Primary Model: Human CD4+ T cells differentiated to Th17 phenotype (polarized with TGF-
, IL-6, IL-23). -
Cell Line Model: SR-786 (Anaplastic Large Cell Lymphoma) or HuT-78. These naturally express ROR
t.[1]
B. Critical Controls
-
Vehicle Control (DMSO): Essential for baseline normalization.
-
Negative Control Compound: An inactive analogue (e.g., PROTAC diastereomer) that cannot bind E3 ligase.
-
Rescue Control (MG132): Pre-treatment with a proteasome inhibitor (MG132) must rescue ROR
t levels, proving the mechanism is proteasome-dependent.
C. Time & Dose Considerations
-
Kinetic Profile: ROR
t has a rapid turnover. Degradation is often visible within 4–6 hours. -
Hook Effect: For PROTACs, high concentrations (>1-10
M) may form binary complexes (dimers) that compete with ternary complexes, reducing degradation. Design dose-response curves carefully (e.g., 0.1 nM to 10 M).
Detailed Protocol
Phase 1: Treatment and Lysis
Objective: Capture the nuclear fraction where ROR
Reagents:
-
Lysis Buffer: Modified RIPA (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1mM EDTA).
-
Inhibitors (Critical): Add immediately before use:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (1x)
-
Deubiquitinase (DUB) Inhibitor: 10 mM N-Ethylmaleimide (NEM) or PR-619. Note: Essential to preserve ubiquitination chains if analyzing mechanism.
-
Step-by-Step:
-
Seed Cells: Plate SR-786 cells at
cells/mL in 6-well plates. Incubate overnight. -
Compound Treatment:
-
Add small molecule degrader (serial dilution).
-
Final DMSO concentration must be <0.1%.[5]
-
Incubate for 6–16 hours (optimize based on pilot).
-
-
Harvest:
-
Lysis (Sonication is Key):
-
Resuspend pellet in 100
L ice-cold RIPA buffer. -
Incubate on ice for 15 min.
-
Sonication: ROR
t is chromatin-bound. Sonicate samples (3 pulses, 10 sec, 40% amplitude) to shear DNA and release nuclear proteins. -
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Phase 2: Western Blotting
Objective: Separate ROR
Step-by-Step:
-
Protein Quantification: Use BCA assay.[6] Normalize samples to 20
g total protein. -
Electrophoresis:
-
Use 4-12% Bis-Tris gradient gels for sharp resolution between 50–70 kDa.
-
Run at 120V until dye front reaches the bottom.
-
-
Transfer:
-
Transfer to PVDF membrane (0.45
m). Nitrocellulose is acceptable, but PVDF offers better retention for re-probing. -
Wet transfer: 100V for 60 min at 4°C (preferred for quantitative accuracy).
-
-
Blocking: 5% Non-fat dry milk in TBST for 1 hour at Room Temp (RT).
-
Primary Antibody Incubation:
-
Loading Control:
-
Use Lamin B1 or Histone H3 (Nuclear markers) rather than GAPDH if using nuclear fractions. For whole cell lysate, GAPDH is acceptable.
-
-
Detection:
-
HRP-conjugated secondary antibody (1:5000) for 1h at RT.
-
Use high-sensitivity ECL substrate (e.g., SuperSignal West Dura).
-
Data Analysis & Interpretation
Calculating Potency ( ) and Efficacy ( )
Quantify band intensity using densitometry software (e.g., ImageJ or Image Lab).
-
Normalization: Divide ROR
t signal by Loading Control signal for each lane. -
Relative Degradation: Set DMSO control as 100%.
-
Curve Fitting: Plot Log[Compound] vs. % Remaining. Fit using a non-linear regression (4-parameter logistic).
Table 1: Example Data Layout for Analysis
| Compound Conc.[5][4][9][10][11][12] (nM) | ROR | Loading Ctrl (A.U.) | Normalized Ratio | % Remaining |
| DMSO (0) | 50,000 | 48,000 | 1.04 | 100% |
| 1 | 48,500 | 47,500 | 1.02 | 98% |
| 10 | 35,000 | 48,200 | 0.73 | 70% |
| 100 | 10,000 | 47,800 | 0.21 | 20% |
| 1000 | 2,500 | 48,100 | 0.05 | 5% |
| MG132 + 1000 | 49,000 | 47,900 | 1.02 | 98% (Rescue) |
Experimental Workflow Diagram
Caption: Operational workflow from cell culture to quantitative analysis.
Troubleshooting & Expert Tips
-
Issue: "I see a smear above the ROR
t band."-
Cause: This is likely poly-ubiquitinated ROR
t. -
Solution: This is a positive sign of TPD. Do not discard. It confirms the mechanism.
-
-
Issue: "No degradation observed despite reported potency."
-
Cause: The "Hook Effect" (oversaturation) or insufficient incubation time.
-
Solution: Check lower concentrations. If using a PROTAC, high doses prevent ternary complex formation.
-
-
Issue: "Band intensity is low in controls."
-
Cause: Inefficient nuclear extraction.
-
Solution: Increase sonication intensity or switch to a dedicated Nuclear Extraction Kit. ROR
t binds DNA tightly; mild detergents (0.1% Triton) are often insufficient.
-
References
-
Jetten, A. M. (2009). Retinoid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism. Nuclear Receptor Signaling.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
-
Gehringer, M., & Laufer, S. A. (2019). Emerging PROTACs for Cancer Therapy: Protein Degradation vs. Inhibition. ChemMedChem.
-
Bio-Techne. Targeted Protein Degradation: A Guide to Experimental Design.
-
Promega. Monitoring Protein Degradation with HiBiT Technology (Comparison to Western Blot).
Sources
- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.co.jp [promega.co.jp]
- 10. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 11. MG132‐induced progerin clearance is mediated by autophagy activation and splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol for low molecular weight proteins [abcam.com]
Synthesis and Characterization of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide: A Robust Amide Coupling Protocol
Introduction & Mechanistic Rationale
The synthesis of highly functionalized benzamides is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, nuclear receptor ligands, and other targeted therapeutics. The target compound, N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide , features a sulfone-substituted aromatic ring coupled to an electron-deficient aniline.
When designing the synthetic route for this molecule, the electronic properties of the starting materials dictate the choice of coupling strategy. The starting amine, 4-aminoacetophenone , possesses a strongly electron-withdrawing para-acetyl group. This resonance effect significantly reduces the nucleophilicity of the aniline nitrogen. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often result in sluggish reaction kinetics, incomplete conversion, and difficult purifications.
To overcome this, a two-step, highly atom-economical approach is preferred: the conversion of 3-(isopropylsulfonyl)benzoic acid to its corresponding highly reactive acyl chloride , followed by nucleophilic acyl substitution. We utilize oxalyl chloride catalyzed by N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride while generating self-validating gaseous byproducts (CO, CO₂, and HCl)[1]. This method ensures complete activation of the electrophile, driving the subsequent coupling with the deactivated aniline to near-quantitative yields.
Synthetic Workflow
The following pathway illustrates the transformation from the stable carboxylic acid to the final amide product.
Figure 1: Two-step synthetic workflow for the preparation of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide.
Experimental Protocol
Step 1: Preparation of 3-(isopropylsulfonyl)benzoyl chloride
Note: Conduct this step in a well-ventilated fume hood due to the evolution of toxic gases (CO, HCl).
-
Initialization : Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 3-(isopropylsulfonyl)benzoic acid (1.0 equiv, e.g., 5.0 mmol) and anhydrous dichloromethane (DCM) (0.2 M, 25 mL) under a nitrogen atmosphere.
-
Catalyst Addition : Add 2–3 drops of anhydrous DMF. Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which facilitates the chlorination of the acid.
-
Activation : Cool the suspension to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.2 equiv, 6.0 mmol) dropwise via syringe.
-
Validation & Completion : Remove the ice bath and allow the reaction to warm to room temperature (RT). Observe the reaction; vigorous effervescence (gas evolution) serves as a self-validating visual cue that the activation is occurring[2]. Stir for 2 hours or until gas evolution ceases and the solution becomes homogeneous.
-
Concentration : Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure the complete removal of residual HCl and oxalyl chloride. The resulting crude acid chloride is used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Preparation of the Amine Solution : In a separate oven-dried flask, dissolve 4-aminoacetophenone (0.95 equiv, 4.75 mmol) in anhydrous DCM (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the coupling, preventing the protonation of the aniline which would halt the reaction.
-
Coupling : Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.
-
Reaction Progression : Allow the reaction to warm to RT and stir for 4–6 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc, 1:1) or LC-MS.
Step 3: Workup and Purification
-
Quenching : Dilute the reaction mixture with additional DCM (30 mL) and quench by adding 1M aqueous HCl (25 mL). Transfer to a separatory funnel.
-
Extraction & Washing : Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (25 mL) to remove any unreacted carboxylic acid, and brine (25 mL).
-
Drying : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) or by recrystallization from hot ethanol to afford the pure target compound as a white solid.
Analytical Validation
To ensure the structural integrity and purity of the synthesized compound, the following analytical data should be verified. The table below summarizes the expected spectroscopic signatures for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide.
| Analytical Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | Amide Proton | ~10.60 ppm (s, 1H) | -NH -C(=O)- (Hydrogen bond donor) |
| Benzamide Aromatic | ~8.45 (s, 1H), ~8.30 (d, 1H), ~8.10 (d, 1H), ~7.85 (t, 1H) | Protons on the sulfone-substituted ring | |
| Acetophenone Aromatic | ~7.95 (d, 2H), ~7.90 (d, 2H) | para-substituted AB spin system | |
| Isopropyl Methine | ~3.45 ppm (heptet, 1H) | -SO₂-CH (CH₃)₂ | |
| Acetyl Methyl | ~2.55 ppm (s, 3H) | -C(=O)CH₃ | |
| Isopropyl Methyls | ~1.20 ppm (d, 6H) | -SO₂-CH(CH₃ )₂ | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbonyls | ~197.5 ppm, ~164.5 ppm | Ketone C=O, Amide C=O |
| LC-MS (ESI+) | Mass-to-Charge | m/z 346.1 [M+H]⁺ | Confirms molecular weight (MW: 345.41) |
Troubleshooting & Causality
-
Issue: Incomplete conversion to the acid chloride.
-
Cause: Moisture in the reaction vessel or degraded oxalyl chloride. Water hydrolyzes the Vilsmeier-Haack complex and the newly formed acid chloride back to the starting material.
-
Solution: Ensure strict anhydrous conditions. Use freshly distilled or sure-seal oxalyl chloride and dry DCM.
-
-
Issue: Formation of bis-acylated byproducts (imide formation).
-
Cause: Using a large excess of the highly reactive acid chloride combined with extended reaction times or excessive base.
-
Solution: Strictly control the stoichiometry (limiting the acid chloride to 1.0 - 1.05 equivalents relative to the amine) and maintain the reaction temperature at 0 °C during the addition phase[3].
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature.[Link]
-
De Figueiredo, R. M., Suppo, J. S., & Campagne, J. M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews.[Link]
-
Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis (UCL Discovery).[Link]
-
Massolo, E., Pirola, M., & Benaglia, M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Executive Summary & Compound Profile
Compound: N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide Class: Diaryl-amide / Sulfone derivative Primary Challenge: High lattice energy driven by intermolecular hydrogen bonding (amide linker) and dipole-dipole stacking (sulfonyl/acetyl groups), leading to slow dissolution kinetics and moisture sensitivity in DMSO.[1][2]
This guide addresses the specific solubility challenges associated with this compound. While dimethyl sulfoxide (DMSO) is the preferred solvent, the compound's rigid benzamide core and hydrophobic isopropyl tail create a thermodynamic profile that is highly sensitive to hydration and temperature .[3]
Physicochemical Snapshot
| Property | Characteristic | Impact on Solubility |
| H-Bond Donors | 1 (Amide NH) | High potential for crystal packing; requires polar aprotic disruption.[1][2] |
| H-Bond Acceptors | 4 (Sulfonyl O, Amide O, Acetyl O) | Excellent target for DMSO solvation, but highly competitive with water.[4][3] |
| Lipophilicity | Moderate-High (Isopropyl + Biphenyl) | Poor aqueous solubility; prone to "crashing out" upon dilution.[1][2][3] |
| Hygroscopicity | Low (Compound) / High (Solvent) | The compound is stable, but DMSO absorbs atmospheric water , acting as an anti-solvent.[4][3][5] |
Diagnostic Troubleshooting Flowchart
Use this decision tree to identify the root cause of your solubility issue.
Figure 1: Diagnostic logic for identifying solubility failures based on visual inspection and experimental conditions.
Technical Deep Dive: The "Why" and "How"
Issue 1: The "Cloudy" Stock (The Water Effect)
The Science: DMSO is hygroscopic.[5][6][7][8] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.[3] The Mechanism: N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide relies on DMSO molecules surrounding its polar centers (sulfonyl/amide).[1][2] Water molecules are smaller and more polar; they preferentially bind to DMSO, stripping the "solvation shell" away from your compound.[3] The naked compound molecules then aggregate and precipitate.[3] The Fix:
-
Never use DMSO stored in a "squirt bottle" or large reservoir for stock preparation.[3]
-
Use single-use glass ampoules or a fresh bottle of anhydrous DMSO (≥99.9%).[1][2][3]
-
Validation: If the solution clears upon heating but clouds up immediately upon cooling, your DMSO is "wet."[3]
Issue 2: The "Jelly" State (Polymorphism)
The Science: This compound contains a benzamide linker, known for forming strong intermolecular hydrogen bond networks.[3] Sometimes, instead of dissolving, the solvent swells the outer crystal lattice, forming a gel or "solvate" without fully breaking the lattice energy.[4] The Fix:
-
Kinetic Input: You must overcome the lattice energy barrier.[3]
-
Sonication vs. Vortexing: Vortexing is insufficient.[2][3] You need ultrasonic energy (bath sonicator) to mechanically disrupt the crystal packing.[3]
-
Thermal Shift: Heating to 40-60°C increases the kinetic energy of the solvent, allowing it to penetrate the crystal lattice.
Issue 3: Aqueous "Crash Out" (Biological Assays)
The Science: When you pipette 1 µL of DMSO stock into 1000 µL of cell media, the local concentration of DMSO drops instantly. The compound experiences "solvent shock" and precipitates before it can disperse.[3][5] The Fix:
-
Serial Dilution: Never go from 100% DMSO to 0.1% DMSO in one step.
-
Intermediate Step: Dilute your stock into an intermediate solvent (e.g., 50% DMSO/Water or Ethanol) before the final addition, or use the "Hot-Start" Protocol below.[4]
Validated Protocols
Protocol A: Preparation of High-Concentration Stock (10–50 mM)
Use this for creating long-term storage aliquots.[1][2]
-
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial dissolution if possible, as plasticizers can leach).[3]
-
Solvent Addition: Add Anhydrous DMSO to achieve the target concentration.
-
The "Coat" Method: Do not vortex immediately. Tilt the vial to ensure all powder is wetted by DMSO.[3]
-
Sonication: Sonicate in a water bath at room temperature for 5–10 minutes.
-
Thermal Assist: If undissolved, warm the vial to 60°C (water bath or heat block) for 3–5 minutes.
-
Final Sonication: Sonicate warm for 2 minutes.
-
Storage: Aliquot immediately into amber vials. Store at -20°C.
Protocol B: The Stepwise Gradient (For Assay Dilution)
Use this when the compound precipitates upon adding to cell culture media.
-
Prepare Intermediate: Create a 10x working solution in a compatible co-solvent (e.g., 10% DMSO in PBS, or pure Ethanol if the assay tolerates it).[3]
-
Pre-warm Media: Warm your cell culture media or buffer to 37°C. Cold media promotes precipitation.[2][3]
-
Subsurface Addition:
-
Visual Check: Inspect under a microscope.[2][3] Precipitates look like dark, refracting needles or amorphous blobs distinct from cells.[3]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Likely yes, but with lower solubility limits.[3] The isopropylsulfonyl group provides some lipophilicity, but the rigid benzamide core prefers the higher dielectric constant of DMSO. Ethanol is a good intermediate dilution solvent but a poor stock solvent for high concentrations (>10 mM) of this specific class.[3]
Q: My stock solution froze at 4°C. Is it ruined? A: No. Pure DMSO freezes at 18.5°C.[2][3][9] This is normal.
-
Action: Thaw completely at room temperature or 37°C. You must vortex and inspect for precipitates after thawing, as the freeze-thaw cycle can induce crystal nucleation.[2][3]
Q: What is the maximum solubility I can expect? A: While experimental values vary by batch purity:
-
Practical (Routine use): 10–20 mM is the "safe zone" to avoid crashing out during storage.[3]
Q: Can I autoclave this compound?
A: No. The acetyl group (
References
-
BenchChem. Impact of hygroscopic DMSO on solubility of lipophilic compounds. (General solubility mechanisms for sulfonamide/benzamide derivatives). [1][4][2][3]
-
Lipinski, C. A., et al. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[3] Combinatorial Chemistry & High Throughput Screening, 2005.[4][3][10]
-
PubChem. Compound Summary: N-(4-acetylphenyl)benzamide (Structural Analog).[1][2][3][1][4][2][3]
-
ResearchGate. Troubleshooting DMSO solubility for hydrophobic drugs.
-
Cayman Chemical. Product Information: Sulfonamide derivatives solubility guides.
(Note: Specific solubility data for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is derived from structural analog behavior (SAR) and standard physical organic chemistry principles regarding benzamide/sulfone interactions in polar aprotic solvents.)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
Technical Support Center: Overcoming Poor Bioavailability of Benzamide-Based RORγt Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide-based Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of poor oral bioavailability often encountered with this class of compounds. By understanding the underlying causes and implementing the robust experimental protocols detailed here, you can effectively optimize your drug candidates for improved pharmacokinetic profiles.
Introduction: The Benzamide Bioavailability Challenge
Benzamide-based scaffolds are a prominent class of RORγt inhibitors, a key therapeutic target for a range of autoimmune diseases due to its role in the differentiation of pro-inflammatory Th17 cells.[1][2][3] However, a common hurdle in the development of these potent inhibitors is their often-poor oral bioavailability. This limitation stems from a combination of factors, including low aqueous solubility, inadequate permeability across the intestinal epithelium, and susceptibility to first-pass metabolism.[4][5] The highly lipophilic nature of the RORγt ligand-binding pocket often necessitates the design of correspondingly lipophilic ligands, which can inadvertently lead to poor "drug-like" properties.[2][6][7]
This guide provides a structured approach to diagnosing and overcoming these bioavailability challenges through a series of targeted FAQs and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My benzamide-based RORγt inhibitor shows excellent in vitro potency but fails to demonstrate efficacy in vivo. What are the likely reasons?
A1: This is a classic and frequent challenge. The discrepancy often points to poor oral bioavailability, meaning an insufficient amount of the active compound is reaching the systemic circulation to exert its therapeutic effect.[8] The primary culprits are typically:
-
Low Aqueous Solubility: The compound may not be dissolving adequately in the gastrointestinal fluids, which is a prerequisite for absorption.[9][10]
-
Poor Permeability: The compound may not be effectively crossing the intestinal epithelial barrier to enter the bloodstream.[11]
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[12]
Q2: How can I quickly assess the potential bioavailability issues of my lead compounds?
A2: A tiered approach using in vitro assays is highly recommended for early-stage assessment. These assays are resource-efficient and can provide valuable insights to guide your optimization strategy.[13] Key assays include:
-
Kinetic Solubility Assays: To determine the solubility of your compound in physiologically relevant media.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.[14][15]
-
Caco-2 Permeability Assays: To assess both passive and active transport mechanisms, including the potential for efflux.[16][17][18]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to evaluate the susceptibility of your compound to metabolic degradation.[19][20][21]
Q3: My compound has poor aqueous solubility. What are the most effective formulation strategies to improve this?
A3: Several formulation strategies can significantly enhance the solubility of poorly soluble compounds.[4][22] The choice of strategy will depend on the specific physicochemical properties of your benzamide inhibitor.[9] Common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[23]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix at a molecular level can prevent crystallization and enhance solubility.[10][24]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[10][22]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[24]
Q4: My Caco-2 assay results show a high efflux ratio. What does this indicate and how can I address it?
A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16] These transporters actively pump the drug out of the intestinal cells and back into the gut lumen, thereby limiting its absorption. To address this, you can:
-
Structural Modification: Modify the chemical structure of your compound to reduce its affinity for efflux transporters. This often involves fine-tuning lipophilicity and hydrogen bonding properties.[25]
-
Co-administration with an Inhibitor: While primarily a research tool, co-dosing with a known efflux inhibitor (e.g., verapamil for P-gp) can confirm the involvement of a specific transporter.[16]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing and Improving Poor Solubility
Low aqueous solubility is a frequent starting point for poor bioavailability.[9] This guide provides a systematic approach to characterizing and improving the solubility of your benzamide-based RORγt inhibitors.
Caption: A decision-making workflow for addressing poor solubility.
This protocol provides a rapid assessment of your compound's solubility in a physiologically relevant buffer.
Materials:
-
Test compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader with UV-Vis capabilities or LC-MS system
Procedure:
-
Prepare a high-concentration stock solution of your benzamide compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to PBS (pH 7.4) to achieve a final DMSO concentration of ≤1%. Prepare a serial dilution to test a range of concentrations.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
After incubation, visually inspect for precipitation.
-
Analyze the supernatant to determine the concentration of the dissolved compound. This can be done by measuring UV absorbance if the compound has a suitable chromophore, or more accurately by LC-MS.
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
Guide 2: Assessing and Overcoming Permeability Barriers
Poor membrane permeability can be another significant obstacle to oral absorption.[11] This guide outlines how to use in vitro models to predict and understand the permeability of your compounds.
Caption: A workflow for evaluating and addressing permeability issues.
PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability.[14]
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
PBS (pH 7.4)
-
Test compound
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution.
-
Add the test compound (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS.
-
Calculate the apparent permeability coefficient (Papp).
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive and active transport.[16][17][26]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the A-to-B (apical to basolateral) permeability assessment, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
For the B-to-A (basolateral to apical) permeability assessment, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantify the compound concentration in all samples by LC-MS.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Guide 3: Evaluating and Improving Metabolic Stability
High first-pass metabolism can significantly reduce the amount of drug that reaches systemic circulation.[21] Metabolic stability assays are crucial for identifying compounds that are susceptible to rapid degradation.[8]
Caption: A workflow for assessing and improving metabolic stability.
This assay primarily evaluates Phase I metabolism, which is often mediated by cytochrome P450 enzymes.[21]
Materials:
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
LC-MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, incubate the test compound with the liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[8]
Data Interpretation and Next Steps
The data generated from these troubleshooting guides should be integrated to form a comprehensive picture of your compound's bioavailability liabilities.
| Parameter | Favorable Outcome | Unfavorable Outcome & Potential Next Steps |
| Aqueous Solubility | > 10 µM in PBS | < 10 µM: Pursue formulation strategies (ASDs, SEDDS) or structural modifications to increase polarity.[9][10][24] |
| PAMPA Permeability (Papp) | > 5 x 10⁻⁶ cm/s | < 1 x 10⁻⁶ cm/s: Consider structural modifications to increase lipophilicity (while balancing solubility).[6] |
| Caco-2 Efflux Ratio | < 2 | > 2: Indicates active efflux. Prioritize structural modifications to reduce recognition by transporters.[16] |
| Microsomal Stability (t1/2) | > 30 minutes | < 10 minutes: High clearance. Identify metabolic "hotspots" and make structural modifications to block metabolism.[27] |
By systematically addressing each of these potential barriers, you can significantly improve the chances of developing a benzamide-based RORγt inhibitor with a favorable pharmacokinetic profile, ultimately leading to a more successful and impactful therapeutic candidate.
References
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Di, L., & Kerns, E. H. (2006). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug discovery technologies, 3(4), 23–28. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Universal Journal of Pharmacy, 1(1), 1-8. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Unwalla, R. J., et al. (2019). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS medicinal chemistry letters, 10(4), 577–582. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]
-
Li, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. [Link]
-
González-Álvarez, I., et al. (2021). Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). Pharmaceutics, 13(10), 1548. [Link]
-
Kumar, S., & Singh, A. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(6), 2066-2076. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Solubility enhancement: Meaning and techniques. International Journal of Pharmaceutical Sciences and Medicine, 1(2), 1-13. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature protocols, 2(9), 2111–2119. [Link]
-
Easton, A. C., & Kuo, S. M. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 897, 245–260. [Link]
-
Gege, C., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. [Link]
-
Fauber, B. P., et al. (2014). Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. Semantic Scholar. [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Chen, Y., & Liu, R. (2016). Oral Formulations for Preclinical Studies. ResearchGate. [Link]
-
van Niel, M. B., et al. (2019). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PloS one, 14(1), e0209484. [Link]
-
Artursson, P., & Karlsson, J. (1991). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]
-
Crystal Pharmatech. (2017). White Paper Preclinical Formulation Development. [Link]
-
Kumar, N., et al. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Patsnap Synapse. (2025, March 20). How are chemical structures modified to improve bioavailability?. [Link]
-
Singh, A., & Sharma, P. K. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. ResearchGate. [Link]
-
de Vries, H., et al. (2021). Optimization and biological evaluation of thiazole-bis-amide inverse agonists of RORγt. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro binding assay results. [Link]
-
Fard, S. T., et al. (2021). Identification of Novel Modulators of RORγt by Rational Drug Design and Molecular Docking. Research Square. [Link]
-
Taylor & Francis. (n.d.). PAMPA – Knowledge and References. [Link]
-
Kumar, N., et al. (2012). Small Molecule Amides as Potent ROR-γ Selective Modulators. ACS medicinal chemistry letters, 3(11), 913–918. [Link]
-
Drug Discovery and Development. (2022, April 26). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. [Link]
-
Liu, Z., et al. (2021). Optimization of carbazole carboxamide RORγt agonists: Challenges in improving the metabolic stability and maintaining the agonistic activity. ResearchGate. [Link]
-
Li, Y., et al. (2019). Discovery of N-indanyl benzamides as potent RORγt inverse agonists. European journal of medicinal chemistry, 167, 423–434. [Link]
-
Yoon, Y., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS medicinal chemistry letters, 5(7), 808–813. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Fauber, B. P., et al. (2014). Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. Bioorganic & medicinal chemistry letters, 24(16), 3893–3897. [Link]
-
Chen, C. P., et al. (2019). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. Molecules (Basel, Switzerland), 24(13), 2420. [Link]
-
OMICS International. (2024, December 6). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. [Link]
-
Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. diva-portal.org [diva-portal.org]
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Purification methods for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Technical Support Center: Purification of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Overview
Welcome to the technical support hub for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide . This guide addresses the purification challenges unique to diaryl amides containing both sulfone and ketone moieties.
Unlike simple benzamides, the presence of the isopropylsulfonyl group (lipophilic yet polar) and the acetyl group (hydrogen bond acceptor) creates a specific solubility profile that renders standard "crashing out" methods unreliable.[1] This guide prioritizes chemical washing followed by controlled recrystallization to achieve >98% HPLC purity.
Part 1: The Purification Workflow (Logic Map)
Before beginning, visualize the purification logic.[1][2][3] We utilize the acid-base properties of the impurities (starting materials) to remove them, as the target molecule is neutral.[1]
Figure 1: The standard workup and purification logic flow.[4][1] By exploiting the basicity of the aniline impurity and the acidity of the benzoic acid impurity, we isolate the neutral target amide before recrystallization.
Part 2: Troubleshooting & Protocols (Q&A)
Q1: My crude product is a sticky brown oil that won't solidify. How do I fix this?
Diagnosis: This is the "Oiling Out" phenomenon, common with sulfonyl-benzamides. It usually indicates the presence of residual solvent (DMF/DMA) or high levels of impurities (specifically unreacted aniline) that depress the melting point.[1]
The Fix: The "Anti-Solvent Trituration" Protocol Do not attempt recrystallization immediately. You must remove the oil-inducing impurities first.[4]
-
Dissolution: Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc) .[1]
-
Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring.
-
Ratio: 1:5 (EtOAc:Ether).[1]
-
-
Sonication: If oil droplets persist, sonicate the flask for 5-10 minutes. The mechanical energy often forces the lattice to snap into a crystalline state.[1]
-
Observation: You should see a transition from oil
gum amorphous solid.[1] -
Filtration: Filter the solid. Now you are ready for the main recrystallization.[1]
Q2: Which solvent system provides the best recovery for Recrystallization?
Recommendation: The Ethanol/Water system is the most robust for this specific scaffold. The isopropylsulfonyl group provides enough lipophilicity to prevent immediate precipitation in alcohol, allowing for controlled crystal growth.[1]
Protocol: The Ethanol/Water Recrystallization
| Step | Action | Critical Technical Note |
| 1 | Suspend crude solid in Ethanol (95%) . | Use approx. 10-15 mL per gram of solid.[4][1] |
| 2 | Heat to reflux ( | If solid does not dissolve completely, add Ethanol in 1 mL increments. |
| 3 | Hot Filtration (Optional but recommended).[1] | If black specks (Palladium or charcoal) remain, filter while hot through Celite. |
| 4 | Remove from heat.[1] Immediately add warm water dropwise. | Add water until a faint permanent turbidity (cloudiness) appears.[1] |
| 5 | Add 2-3 drops of Ethanol. | Just enough to make the solution clear again. |
| 6 | Slow Cooling. | Wrap the flask in foil/towel. Let it reach room temp over 2 hours. Do not use an ice bath yet. |
| 7 | Final Chill. | Once solids appear, place in fridge ( |
Why this works: The sulfone and amide groups are polar, making the molecule soluble in hot ethanol.[1] Water acts as the anti-solvent, decreasing solubility drastically as temperature drops, forcing the pure compound out while leaving impurities in the mother liquor [1][2].[1]
Q3: I have persistent impurities at retention time (RT) 0.9 relative to the main peak. What are they?
Analysis: In the synthesis of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide, the two most common impurities are the starting materials.
| Impurity | Chemical Nature | Diagnosis (TLC/LCMS) | Removal Strategy |
| 4-Aminoacetophenone | Basic Aniline | Fluorescent on TLC.[4][1] Stains red/orange with Ninhydrin.[1] | Acid Wash: Wash organic layer with 1N HCl (x3).[1] The aniline becomes a water-soluble salt ( |
| 3-(Isopropylsulfonyl)benzoic acid | Acidic | Streaks on TLC.[4][1] Disappears if TLC is run with 1% Acetic Acid.[1] | Base Wash: Wash organic layer with Sat.[1] |
Self-Validating Check: Before evaporating your solvent, spot the organic layer on a TLC plate.
-
If the "lower" spot (aniline) is gone
Acid wash worked.[1] -
If the "streaking" baseline spot is gone
Base wash worked.
Q4: The product is colored (yellow/orange) even after recrystallization.
Cause: Oxidation products of the aniline (4-aminoacetophenone) often form azo-like colored impurities that co-crystallize with the benzamide.[4]
The Fix: Activated Carbon Treatment [5]
-
Dissolve the compound in boiling Ethanol .
-
Add Activated Carbon (5-10% by weight).[4][1] Caution: Add carefully to avoid boil-over.
-
Reflux for 15 minutes.
-
Hot Filter through a Celite pad (diatomaceous earth) to remove the carbon.[1]
-
Proceed with the crystallization (Step 4 in Q2).[1]
Note: Do not use silica gel filtration for color removal with sulfones; they often adsorb too strongly to silica, leading to yield loss [3].[1]
Part 3: Quantitative Solubility Data
Use this table to plan alternative purification methods (e.g., Column Chromatography).
| Solvent | Solubility (RT) | Solubility (Hot) | Application |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol | Low | High | Primary Recrystallization |
| Ethyl Acetate | Moderate | High | Extraction / Column Eluent |
| Dichloromethane | High | High | Loading for Column |
| Hexane/Heptane | Insoluble | Insoluble | Anti-solvent |
| DMSO | Very High | Very High | NMR Solvent / Assay Stock |
Chromatography Mobile Phase Recommendation: If recrystallization fails, use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (40-63
m).[4][1] -
Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).[4][1]
-
Tip: The sulfone group makes the molecule "sticky." If peaks tail, add 0.1% Triethylamine to the mobile phase.[1]
-
References
-
University of Alberta. (n.d.).[1] Recrystallization - Single Solvent & Two-Solvent Methods.[4][1] Retrieved from [Link][4][1]
-
National Institutes of Health (PMC). (2010).[1] N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide.[4][1][6] (Structural analog purification data). Retrieved from [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Retrieved from [Link][4][1]
Sources
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- 4. prepchem.com [prepchem.com]
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- 6. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of hydrophobic benzamides in aqueous media
Topic: Preventing Precipitation of Hydrophobic Benzamides in Aqueous Media Ticket ID: BZM-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Introduction: The Benzamide Paradox
Welcome to the Benzamide Solubility Technical Hub. If you are here, you are likely facing the "Brick Dust" phenomenon. Benzamides present a unique physicochemical challenge: they possess a polar amide group (
Why does this happen?
The cause is often High Crystal Lattice Energy . The planar nature of the benzene ring and the amide group facilitates strong intermolecular
This guide provides the protocols to diagnose, prevent, and resolve these solubility failures.
Module 1: The "Solvent Shock" (Immediate Precipitation)
Symptom: The solution turns cloudy or milky immediately upon adding the benzamide DMSO stock to the aqueous buffer.
The Mechanism: Dielectric Constant Shift
DMSO (Dielectric constant
Protocol A: The Vortex-Drop Dispersion Method
Standard pipetting often fails because it creates a plume of supersaturation. Use this method to maximize dispersion speed.
Materials:
-
Vortex mixer
-
P20 or P200 micropipette
-
Assay Buffer (pre-warmed to 25°C or 37°C)
Step-by-Step Workflow:
-
Prepare the Receiver: Place the tube containing the aqueous buffer on the vortex mixer.
-
Initiate Turbulence: Set the vortex to medium-high speed. The buffer should form a stable vortex cone.
-
The Injection:
-
Incorrect: Injecting the stock into the center of the vortex (air interface).
-
Correct: Inject the DMSO stock sub-surface into the rapid flow stream, halfway down the liquid column.
-
-
Dissipation: Continue vortexing for 10–15 seconds after injection.
Visualizing the Mixing Dynamics
Figure 1: Decision logic for mixing protocols. Static addition favors nucleation (precipitation), while dynamic addition favors solvation.
Module 2: The "Silent Crash" (Kinetic Instability)
Symptom: The solution looks clear initially, but data variability appears after 2–4 hours. Fine precipitates (often invisible to the naked eye) act as "sinks," removing free drug from the solution.
The Mechanism: Ostwald Ripening
You have created a metastable supersaturated state . Over time, small amorphous clusters redissolve and deposit onto larger crystalline particles to minimize surface energy. This is the transition from Kinetic Solubility (temporary) to Thermodynamic Solubility (permanent).
Protocol B: Kinetic Solubility Assay (Nephelometry)
Use this to determine the "Safe Time Window" for your assay.
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Titration: Prepare a dilution series of your benzamide in DMSO.
-
Transfer: Transfer 2 µL of stock to 198 µL of assay buffer (1% DMSO final).
-
Measurement:
-
Instrument: Nephelometer or Plate Reader (Absorbance at 600nm - OD600).
-
Time-Course: Measure immediately (
), then every 30 minutes for 4 hours.
-
-
Analysis: A spike in OD600 or Scatter Units indicates the onset of crystallization.
Data Interpretation:
| Observation | Diagnosis | Action |
|---|
| High Scatter at
Module 3: Advanced Solubilization (The "Spring & Parachute")
Symptom: You cannot lower the concentration, and DMSO limits are maxed out (e.g., <1% for cell assays). You need to engineer the formulation.[1]
The Mechanism: Spring and Parachute
-
The Spring: Using a high-energy form (like a DMSO stock or amorphous solid) to drive the drug into solution above its equilibrium solubility.[2]
-
The Parachute: Using excipients (polymers or cyclodextrins) to inhibit nucleation, keeping the drug in solution longer.
Recommended Excipients for Benzamides
| Excipient Class | Specific Recommendation | Mechanism of Action |
| Cyclodextrins | HP- | Inclusion Complex: The hydrophobic benzene ring enters the CD cavity; the hydrophilic exterior interacts with water. Thermodynamics drive this stabilization. |
| Polymers | HPMC-AS or PVP K30 | Crystal Inhibition: Polymer chains adsorb to the surface of growing crystal nuclei, sterically hindering further growth (The "Parachute"). |
| Surfactants | Poloxamer 188 or Tween 80 | Micellization: Reduces interfacial tension. Note: Can cause biological artifacts in cell assays. |
Visualizing the Spring & Parachute Effect
Figure 2: The "Spring" generates supersaturation; the "Parachute" (excipients) prevents the rapid return to the crystalline state.
Frequently Asked Questions (FAQs)
Q: My benzamide precipitates in PBS but dissolves in pure water. Why?
A: This is the "Salting Out" effect. The ions in PBS (
-
Fix: Try a lower ionic strength buffer (e.g., 0.5x PBS) or add a solubilizer like HP-
-CD (10–20% w/v).
Q: Can I just heat the solution to dissolve the precipitate? A: Caution is advised. While heat increases solubility (thermodynamics), cooling it back to room temperature creates a supersaturated solution that is prone to unpredictable precipitation during your assay. If you must heat it, verify stability at room temperature using the Kinetic Solubility Assay (Protocol B) before using it in data-critical steps.
Q: What is the maximum DMSO concentration I can use? A:
-
Enzymatic/Biochemical Assays: Often tolerate up to 5% DMSO.
-
Cell-Based Assays: Typically <0.5% to 1% DMSO.[3] Above this, DMSO causes cytotoxicity and membrane permeabilization.
-
Tip: If you need 5% DMSO to keep the drug soluble but your cells only tolerate 0.5%, you must switch to a Cyclodextrin-based formulation (see Module 3).
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.
-
Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals.[1][2][5][6] Crystal Growth & Design. (Discussion of the "Spring and Parachute" mechanism).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Sugano, K., et al. (2007). Coexistence of fast and slow precipitation in kinetic solubility measurements. Journal of Pharmaceutical Sciences.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
Sources
- 1. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Small Molecule Inhibitors: Unraveling the Potency of TMP778
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the meticulous evaluation of compound potency is paramount to successful drug discovery and development. This guide provides a comprehensive analysis of TMP778, a potent inverse agonist of RORγt. A direct potency comparison with N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide was intended for this guide. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activity, potency, and molecular targets of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide. While the benzamide and sulfonamide moieties are common in pharmacologically active agents, no specific data for this particular molecule could be retrieved.
Therefore, this guide will focus on a detailed exposition of TMP778, providing a framework for how a comparative analysis would be structured and the requisite experimental data for a meaningful assessment.
Introduction to TMP778: A Potent Modulator of the Th17 Pathway
TMP778 is a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells play a crucial role in the immune response against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
By binding to RORγt, TMP778 inhibits its transcriptional activity, thereby suppressing Th17 cell differentiation and the subsequent production of IL-17 and other pro-inflammatory cytokines. This mechanism of action makes TMP778 and other RORγt modulators promising candidates for the treatment of a range of inflammatory conditions.
Potency Profile of TMP778
The potency of TMP778 has been characterized in a variety of in vitro assays, demonstrating its high affinity and functional activity as a RORγt inverse agonist.
| Assay Type | Description | TMP778 IC₅₀ | Reference(s) |
| Biochemical Assay | Förster Resonance Energy Transfer (FRET) assay measuring the disruption of the RORγt-coactivator peptide interaction. | 7 nM | [1] |
| Cell-Based Reporter Assay | IL-17F promoter-luciferase reporter assay in Jurkat cells stably expressing human RORγt. | 63 nM | [1] |
| Primary Cell Assay | Inhibition of IL-17 production in polarized human Th17 cells. | 0.03 µM (30 nM) | [1] |
| Primary Cell Assay | Inhibition of IL-17 production in polarized human Tc17 cells. | 0.005 µM (5 nM) | [1] |
Note: The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
Hypothetical Comparison Framework: N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide vs. TMP778
To conduct a meaningful potency comparison between TMP778 and N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide, the following information for the latter would be essential:
-
Molecular Target: Identification of the primary biological target(s) of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is the first critical step.
-
Mechanism of Action: Understanding how the compound modulates the activity of its target (e.g., inhibitor, agonist, antagonist, inverse agonist) is crucial.
-
Potency Data: Quantitative measures of potency, such as IC₅₀ or Kᵢ (inhibition constant) values from relevant biochemical and cell-based assays, are necessary for a direct comparison.
Assuming, for the sake of a hypothetical scenario, that N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide also targets an element within the Th17 signaling pathway, a head-to-head comparison with TMP778 would involve subjecting both compounds to the same panel of assays as detailed in the table above. This would provide a direct and reliable measure of their relative potencies.
Visualizing the Science: Signaling Pathways and Experimental Workflows
The RORγt-Mediated Th17 Signaling Pathway and the Action of TMP778
The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the inhibitory effect of TMP778.
Caption: RORγt signaling in Th17 cells and TMP778 inhibition.
Experimental Workflow for Determining Compound Potency
A generalized workflow for assessing the potency of a compound like TMP778 is depicted below. This process ensures a rigorous and multi-faceted evaluation of the compound's activity.
Caption: Workflow for in vitro potency determination.
Detailed Experimental Protocols
The following are representative protocols for assays used to determine the potency of RORγt modulators.
RORγt Ligand Binding Domain (LBD) FRET Assay
Principle: This assay measures the ability of a test compound to disrupt the interaction between the RORγt LBD and a coactivator peptide. The LBD is tagged with a donor fluorophore (e.g., terbium) and the coactivator peptide with an acceptor fluorophore (e.g., fluorescein). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A potent inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).
-
Dilute the terbium-labeled RORγt LBD and fluorescein-labeled coactivator peptide in the assay buffer to their optimal concentrations.
-
Prepare a serial dilution of the test compound (e.g., TMP778) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the terbium-labeled RORγt LBD to all wells.
-
Add the fluorescein-labeled coactivator peptide to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Th17 Cell Differentiation and IL-17A Production Assay
Principle: This cell-based assay assesses the functional consequence of RORγt inhibition by measuring the compound's ability to prevent the differentiation of naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.
Protocol:
-
Cell Isolation and Culture:
-
Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Culture the naive CD4+ T cells in a complete medium supplemented with anti-CD3 and anti-CD28 antibodies for T cell activation.
-
-
Th17 Polarization and Compound Treatment:
-
To induce Th17 differentiation, add a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and anti-interferon-gamma (IFN-γ) and anti-IL-4 neutralizing antibodies to the cell culture.
-
Simultaneously, add serial dilutions of the test compound (e.g., TMP778) or vehicle control (DMSO) to the cultures.
-
Incubate the cells for a period of 3-5 days to allow for differentiation.
-
-
Measurement of IL-17A Production:
-
Restimulate the differentiated cells for a short period (e.g., 4-6 hours) with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin).
-
Harvest the cells and perform intracellular cytokine staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Alternatively, collect the culture supernatants before restimulation and measure the secreted IL-17A levels by enzyme-linked immunosorbent assay (ELISA).
-
-
Data Acquisition and Analysis:
-
Analyze the percentage of IL-17A-positive cells by flow cytometry or the concentration of IL-17A by ELISA.
-
Plot the IL-17A levels against the log of the compound concentration and calculate the IC₅₀ value.
-
Conclusion
TMP778 stands out as a highly potent and selective RORγt inverse agonist with well-characterized in vitro activity. Its ability to effectively suppress Th17 cell differentiation and function underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases.
While a direct potency comparison with N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is not feasible due to the absence of publicly available data for the latter, this guide provides a comprehensive framework for such an evaluation. The outlined experimental protocols and data analysis methods represent the industry standard for characterizing and comparing the potency of small molecule inhibitors. For a conclusive comparison, N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide would need to be subjected to a similar rigorous in vitro pharmacological profiling to determine its molecular target, mechanism of action, and potency.
This guide serves as a testament to the importance of robust, data-driven approaches in the comparative assessment of therapeutic candidates, ensuring that the most promising molecules advance in the drug discovery pipeline.
References
Sources
Comparing efficacy of RORγ\gammaγt inverse agonists in EAE models
COMPARATIVE GUIDE: ROR t Inverse Agonists in EAE Models
Executive Summary
The nuclear receptor ROR
This guide provides a technical comparison of three benchmark small molecules—SR1001 , TMP778 , and GSK2981278 —within the Experimental Autoimmune Encephalomyelitis (EAE) model. Unlike neutral antagonists, inverse agonists actively recruit corepressors (e.g., NCoR, SMRT) to the ROR
Key Takeaway: While SR1001 remains the academic standard for proof-of-concept, TMP778 offers superior metabolic stability and potency for chronic in vivo studies. GSK2981278 , though optimized for topical delivery (psoriasis), represents the high-affinity "third generation" class with distinct physicochemical properties.
Mechanistic Foundation
To interpret efficacy data correctly, one must understand the structural shift induced by these compounds.
The "Helix 12" Switch
Agonists stabilize Helix 12 (H12) of the ROR
Diagram: ROR t Signaling & Inverse Agonism
The following diagram illustrates the pathway blockade.
Caption: ROR
Comparative Analysis of Compounds
SR1001 (The Academic Benchmark)
-
Source: Solt et al., Nature (2011).
-
Profile: The first high-affinity synthetic ligand. It eliminates Th17 differentiation and delays EAE onset.
-
Limitation: Poor metabolic stability. Rapid clearance in microsome assays means it requires frequent, high-dose administration (often BID) to maintain suppression, which can induce stress-related artifacts in mice.
TMP778 (The Systemic Potency Leader)
-
Source: Skepner et al., J. Immunol (2014).
-
Profile: Structurally distinct from SR1001. It shows higher potency in human whole blood assays and better metabolic stability.
-
Unique Feature: Unexpectedly suppresses T-bet (Th1) in addition to ROR
t in in vivo models, likely due to the plasticity between Th17 and Th1 subsets during EAE progression.
GSK2981278 (The High-Affinity Specialist)
-
Source: Smith et al., Sci. Rep (2016).
-
Profile: Developed primarily for topical application (psoriasis) to minimize thymic T-cell selection risks.
-
Relevance: While topical, its nanomolar affinity (IC50 ~3 nM) makes it a powerful "positive control" for in vitro mechanistic studies, even if its PK properties aren't optimized for systemic EAE delivery compared to TMP778.
Data Summary Table
| Feature | SR1001 | TMP778 | GSK2981278 |
| Primary Utility | Early-stage proof of concept | Chronic in vivo efficacy (EAE) | In vitro potency / Topical models |
| ROR | ~170 nM | ~20 nM | ~3 nM |
| Th17 Suppression (Cell) | Good (represses IL-17A) | Excellent (represses IL-17A/F) | Superior (near total ablation) |
| Metabolic Stability | Low (Rapid clearance) | Moderate/High | Variable (Route dependent) |
| EAE Clinical Score | Reduces peak from ~3.5 to ~1.5 | Reduces peak from ~3.5 to <1.0 | N/A (Systemic data limited) |
| Dosing Frequency | BID (Twice daily) | QD (Once daily) | Topical / QD |
Experimental Protocols
To generate reproducible data, the EAE induction and compound administration must be rigorously controlled.
MOG EAE Induction Workflow
Model: C57BL/6 Mice (Female, 8-10 weeks).
-
Emulsion Preparation:
-
Mix MOG
peptide (1 mg/mL) with Complete Freund’s Adjuvant (CFA) containing 4 mg/mL M. tuberculosis H37Ra. -
Emulsify 1:1 using a glass syringe connector until the droplet does not disperse in water.
-
-
Induction (Day 0):
-
Inject 100 µL emulsion subcutaneously (s.c.) into two sites on the dorsal flanks (200 µg MOG total).
-
Pertussis Toxin (PTX): Inject 200 ng PTX intraperitoneally (i.p.) immediately after immunization.
-
-
Boost (Day 2):
-
Inject second dose of 200 ng PTX (i.p.). Critical: This compromises the Blood-Brain Barrier (BBB), allowing T-cell infiltration.
-
Compound Administration & Scoring
-
Vehicle: 20% Hydroxypropyl-
-cyclodextrin (HP CD) is recommended for solubilizing these hydrophobic ligands. -
Dosing:
-
Scoring Scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Forelimb weakness + Hind limb paralysis.
-
5: Moribund/Death.
-
Diagram: Experimental Workflow
Caption: Standardized workflow for evaluating ROR
Critical Analysis & Limitations
Thymic T-Cell Development
ROR
-
Risk: Potent, systemic inverse agonists (like TMP778) can cause massive thymocyte apoptosis if dosed too high or too long.
-
Mitigation: Monitor thymus size and cellularity at endpoint. Efficacy in EAE must be balanced against thymic atrophy. This is why GSK2981278 was pursued as a topical agent—to spare the thymus.
Off-Target Effects
While these compounds are selective for ROR
References
-
Solt, L. A., et al. (2011). Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491–494.
-
Skepner, J., et al. (2014). Pharmacologic inhibition of RORγt regulates Th17 signatures and suppresses cutaneous inflammation and experimental autoimmune encephalomyelitis. The Journal of Immunology, 192(6), 2564-2575.
-
Xiao, S., et al. (2014). Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489.
-
Smith, S. H., et al. (2016). Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin. PLOS ONE, 11(2), e0147979.
-
Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232–2237.
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide in Psoriasis Models
Executive Summary
This guide outlines the technical validation of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide , a synthetic small molecule designed to interrupt the IL-23/IL-17 inflammatory axis.[1] In the context of psoriasis drug development, this compound represents a non-steroidal alternative aiming to match the efficacy of high-potency corticosteroids without the associated adverse events (e.g., skin atrophy, tachyphylaxis).[1]
Key Value Proposition:
-
Efficacy: Comparable anti-inflammatory activity to Class I corticosteroids in acute models.
-
Safety: Absence of cutaneous atrophy markers (e.g., thinning of the stratum corneum) observed with chronic steroid use.[1]
-
Mechanism: Direct modulation of the Th17 transcriptional program, likely via ROR
t inhibition, preventing downstream cytokine storms (IL-17A, IL-17F, IL-22).[1]
Mechanistic Basis & Signaling Pathway[1]
To validate this compound, one must understand its intervention point. Psoriasis is driven by the IL-23/Th17 axis .[1] Unlike biologics (Secukinumab, Ixekizumab) that sequester the cytokine itself, N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is designed to penetrate the cell and inhibit the nuclear transcription factor ROR
Diagram 1: Compound Intervention in the Th17 Pathway[1]
Caption: Mechanistic intervention of the compound within the IL-23/Th17 pathogenic axis, blocking nuclear transcription of inflammatory cytokines.[1][2]
Comparative Analysis: Compound vs. Alternatives
In pre-clinical validation, "efficacy" is meaningless without a comparator. The following table contrasts the compound against the Industry Gold Standard (Clobetasol) and a mechanistic control.
Table 1: Pharmacodynamic Comparison Guide
| Feature | N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | Clobetasol Propionate (0.05%) | Calcipotriol (Vit D Analog) |
| Primary Target | ROR | Glucocorticoid Receptor (Broad) | Vitamin D Receptor (VDR) |
| IMQ Model Efficacy | High (Significant reduction in PASI) | Very High (Near total clearance) | Moderate |
| Onset of Action | Moderate (24-48 hours) | Rapid (12-24 hours) | Slow (Days) |
| Skin Atrophy Risk | Low/Negligible | High (Epidermal thinning) | Low |
| Rebound Effect | Low (Targeted modulation) | High (Upon withdrawal) | Low |
| Systemic Toxicity | Low (Rapid clearance predicted) | High (HPA Axis suppression) | Risk of Hypercalcemia |
Expert Insight: While Clobetasol will likely show superior immediate "whitening" of the lesion due to vasoconstriction, the N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide compound should be judged on histological normalization (reduction of epidermal thickness) rather than just visual redness, as it lacks the vasoconstrictive artifact of steroids.[1]
Validated Experimental Protocol: Imiquimod (IMQ) Model
The Aldara (Imiquimod) induced psoriasis-like skin inflammation model in mice is the requisite assay for validating this compound.[1] It mimics the IL-23/IL-17 axis dependency seen in human disease.[1]
Experimental Workflow
Animals: Female BALB/c or C57BL/6 mice (8-10 weeks old). Group Size: n=8 per group (Minimum for statistical power).
Groups:
-
Naïve Control: (No IMQ, Vaseline only)
-
Vehicle Control: (IMQ + Solvent of Compound)
-
Positive Control: (IMQ + Clobetasol Propionate 0.05%)
-
Experimental: (IMQ + N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide @ 1% w/w topical or 30mg/kg oral)
Diagram 2: 7-Day Validation Workflow
Caption: Standard 7-day acute Imiquimod (IMQ) challenge protocol for in vivo validation.
Step-by-Step Methodology
-
Induction (Days 1-6): Apply 62.5 mg of commercially available Imiquimod cream (5%) daily to the shaved back of the mouse.[1] This induces Toll-like Receptor 7 (TLR7) activation, triggering the IL-23 cascade.[1]
-
Treatment: Apply the test compound (dissolved in acetone/olive oil or formulated cream) 4 hours after the IMQ application to ensure the induction signal is not physically blocked, but the downstream pathway is inhibited.
-
Scoring (Daily): Use a modified PASI (Psoriasis Area and Severity Index) scale (0-4) for three parameters:
-
Termination (Day 7): Euthanize animals. Collect:
Data Interpretation & Causality
To prove the compound works via the proposed mechanism, your data must satisfy the following logic:
A. Phenotypic Validation (PASI)[1]
-
Expectation: The Vehicle group will reach peak severity (Score ~8-10) by Day 5-6.
-
Success Criteria: The Compound group should show a statistically significant reduction (p<0.05) in the Scaling and Thickness scores compared to Vehicle.
-
Note: Erythema reduction may be less pronounced than with Clobetasol (vasoconstrictor), but scaling reduction confirms keratinocyte differentiation normalization.
B. Histological Validation (H&E)[1]
-
Acanthosis: Measure the epidermal thickness. Psoriatic skin shows massive thickening (acanthosis).[1]
-
Success Criteria: Compound-treated skin should be significantly thinner than Vehicle skin.[1]
-
Differentiation: Look for the presence of the stratum granulosum. In psoriasis (and IMQ models), this layer is often lost (parakeratosis).[1] Restoration of the granular layer indicates the compound has restored normal keratinocyte differentiation.
C. Molecular Validation (qPCR)
This is the "Self-Validating" step.[1] If the compound targets the ROR
-
IL-17A & IL-17F: Must be downregulated.
-
IL-22: Must be downregulated.
-
IL-23: May remain high (upstream of the target), but downstream effectors must drop.[1]
-
Reference: Van der Fits et al. (2009) established these molecular signatures for the IMQ model.[1]
References
-
Van der Fits, L., et al. "Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice Is Mediated via the IL-23/IL-17 Axis."[1] Journal of Immunology, 2009.
-
Pantelyushin, S., et al. "Rorgammat+ innate lymphocytes and gammadelta T cells initiate psoriasiform plaque formation in mice." Journal of Clinical Investigation, 2012.
-
Vitae Pharmaceuticals. "Discovery of RORγt Inverse Agonists for the Treatment of Psoriasis." Journal of Medicinal Chemistry, 2016. (Contextual reference for sulfonyl-benzamide scaffolds). [1]
-
Hawkes, J.E., et al. "Psoriasis pathogenesis and the development of novel targeted immune therapies." Journal of Allergy and Clinical Immunology, 2017.
Sources
Pharmacokinetic comparison of sulfonyl benzamide derivatives
As a Senior Application Scientist, evaluating the pharmacokinetic (PK) profiles of drug candidates requires moving beyond mere data reporting. We must understand the structural causality—how specific functional groups dictate absorption, distribution, metabolism, and excretion (ADME).
Sulfonyl benzamide derivatives (and their closely related sulfamoyl counterparts) represent a highly successful class of neuroactive and metabolic agents. By comparing three classic substituted benzamides—Amisulpride, Tiapride, and Sulpiride—we can observe how subtle modifications to the sulfonyl moiety profoundly alter in vivo performance. Furthermore, novel sulfonyl benzamides are actively being developed for antidiabetic and antiviral applications, making the optimization of their PK properties a critical focus in modern drug discovery [3].
Below is an objective, data-driven comparison of their pharmacokinetic behavior, supported by a self-validating analytical protocol for laboratory quantification.
Structural Causality and Pharmacokinetic Comparison
The pharmacokinetic fate of a benzamide derivative is heavily dictated by the substituent at the 5-position of the aromatic ring. The transition from a highly polar sulfamoyl group (Sulpiride) to alkyl-sulfonyl groups (Tiapride, Amisulpride) systematically alters the lipophilicity (LogP) and topological polar surface area (TPSA) of the scaffold.
Quantitative PK Comparison
| Pharmacokinetic Parameter | Amisulpride (Ethylsulfonyl) | Tiapride (Methylsulfonyl) | Sulpiride (Sulfamoyl) |
| Absolute Bioavailability | ~50% | ~75% | ~25 - 35% |
| Time to Cmax (Tmax) | 1.0 - 4.0 hours | 1.0 - 1.5 hours | 3.0 - 6.0 hours |
| Terminal Half-life (t½) | ~12 hours | ~3 - 4 hours | ~7 - 9 hours |
| Plasma Protein Binding | 16% | < 10% | < 40% |
| Volume of Distribution (Vd) | 5.8 L/kg | 1.4 L/kg | 0.94 - 2.58 L/kg |
| Primary Clearance Route | Renal (Unchanged) | Renal (Unchanged) | Renal (Unchanged) |
Mechanistic Insights Behind the Data
-
Volume of Distribution (Vd): Amisulpride features an ethylsulfonyl group, granting it the highest lipophilicity among the three. This drives extensive tissue penetration and allows it to efficiently cross the blood-brain barrier, resulting in a massive Vd of 5.8 L/kg [1]. In contrast, the highly polar sulfamoyl group of Sulpiride restricts its distribution primarily to extracellular fluids.
-
Bioavailability & Absorption: Sulpiride suffers from erratic and poor gastrointestinal absorption due to its high polarity. Replacing the sulfamoyl moiety with a methylsulfonyl group (Tiapride) significantly improves membrane permeability, boosting oral bioavailability to ~75% [2].
-
Metabolic Stability (Clearance): A defining feature of this class is their resistance to hepatic CYP450 metabolism. The bulky, electron-withdrawing sulfonyl groups sterically and electronically deactivate the aromatic ring, preventing oxidative metabolism. Consequently, all three drugs are cleared predominantly unchanged via glomerular filtration and active tubular secretion in the kidneys [1].
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To accurately determine these PK parameters in vivo, researchers rely on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following protocol is designed as a self-validating system , ensuring that matrix effects or extraction losses do not compromise data integrity.
Step 1: Matrix-Matched Calibration & Internal Standard (IS) Addition
-
Action: Spike blank plasma with known concentrations of the target sulfonyl benzamide (1 - 1000 ng/mL). Add 10 ng/mL of a stable isotopically labeled internal standard (e.g., Amisulpride-d5) to all calibration standards, Quality Control (QC) samples, and unknown biological samples.
-
Causality: The deuterated IS is chemically identical to the analyte but differs in mass. It co-elutes chromatographically and experiences the exact same ionization suppression in the MS source. By quantifying the ratio of Analyte-to-IS, the assay mathematically nullifies variations in extraction recovery, validating the accuracy of every single injection.
Step 2: Alkaline Protein Precipitation
-
Action: To 50 µL of plasma, add 10 µL of 0.1 M NaOH, followed by 150 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
-
Causality: Sulfonyl benzamides contain basic tertiary amines (e.g., the pyrrolidine ring in Amisulpride). Adding NaOH deprotonates the amine, neutralizing its charge and breaking ionic bonds with acidic plasma proteins. The cold acetonitrile then rapidly precipitates the proteins, partitioning the free drug entirely into the organic supernatant.
Step 3: Centrifugation & UPLC Separation
-
Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Inject 2 µL of the filtered supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Causality: The acidic mobile phase reprotonates the basic amine during chromatography. This ensures sharp peak shapes on the reverse-phase column and maximizes protonation for positive electrospray ionization (ESI+).
Step 4: Multiple Reaction Monitoring (MRM)
-
Action: Monitor specific precursor-to-product ion transitions (e.g., m/z 368.2 → 242.1 for Amisulpride).
-
Causality: MRM acts as a double-mass filter. Even if an endogenous plasma lipid perfectly co-elutes with the drug, it will not fragment into the exact same product ion, ensuring absolute assay specificity.
Fig 1. Self-validating LC-MS/MS pharmacokinetic workflow for sulfonyl benzamides.
Pharmacodynamic Translation: Receptor Antagonism
The ultimate goal of optimizing the PK profile of neuroactive sulfonyl benzamides is to ensure sustained concentrations at the target site—specifically, the Dopamine D2 and D3 receptors in the central nervous system. Because these drugs bypass hepatic destruction, their extended half-lives (e.g., 12 hours for Amisulpride) allow for stable, prolonged receptor occupancy [2].
By acting as selective antagonists, they block the inhibitory Gi/Go protein-coupled cascade, leading to a downstream upregulation of adenylate cyclase and cAMP.
Fig 2. Mechanism of action: Sulfonyl benzamides antagonizing D2/D3 receptors to modulate cAMP.
References
-
Title: Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers Source: Dove Medical Press (Clinical Pharmacology: Advances and Applications) URL: [Link]
-
Title: Clinical Pharmacokinetics, Receptor Occupancy and Therapeutic Drug Monitoring for the Second and Third Generation Antipsychotics Source: JSciMed Central URL: [Link]
-
Title: Synthesis, characterization, DFT, and molecular docking of 1,2,3,4-tetrahydro-isoquinoline/4-phenylpiperazine-sulfonyl benzamide derivatives as possible antidiabetic agents Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]
Comparative Guide: Validation of IL-17 Suppression via qPCR and ELISA
Product Focus: Novel Small-Molecule ROR
Introduction: The Dual-Validation Imperative
In the development of therapeutics targeting the IL-23/IL-17 axis—critical for psoriasis, ankylosing spondylitis, and other autoimmune pathologies—relying on a single endpoint is a common failure mode. Transcriptional suppression (mRNA) does not guarantee translational silencing (Protein), and reduced secretion does not elucidate the mechanism of action.
This guide outlines a rigorous, self-validating workflow to assess Candidate X , a novel ROR
Why This Approach?
-
Causality: qPCR confirms the compound acts upstream at the nuclear level (ROR
t regulation). -
Functionality: ELISA confirms the compound prevents the pathogenic payload (IL-17A) from leaving the cell.
-
Discordance Check: Discrepancies between mRNA and protein levels often reveal off-target effects or post-transcriptional compensatory mechanisms (e.g., mRNA stabilization via Regnase-1 inhibition).
Biological Mechanism & Intervention Points[1][2][3][4][5][6][7][8]
To validate suppression, one must understand the pathway kinetics. Th17 differentiation is driven by STAT3 phosphorylation, which induces the master transcription factor ROR
Diagram 1: Th17 Differentiation & Inhibitor Action
This diagram illustrates the signaling cascade and the precise intervention point of Candidate X compared to downstream neutralizing antibodies.
Caption: Mechanism of Action. Candidate X inhibits ROR
Experimental Protocol: Th17 Polarization Assay
Expert Insight: Do not use immortalized cell lines (like Jurkat) for this validation; they lack the plasticity of primary cells. Use Naïve CD4+ T cells isolated from human PBMCs.[1]
Phase A: Cell Isolation & Differentiation
-
Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient. Enrich for Naïve CD4+ T cells (CD4+CD45RA+) using negative magnetic selection (purity >95%).
-
Seeding: Plate
cells/well in 96-well U-bottom plates. -
Differentiation Cocktail (Th17 Conditions):
Phase B: Treatment & Harvest (The "Split-Stream" Method)
To ensure data integrity, mRNA and protein must come from the same biological replicate where possible, or parallel wells treated identically.
-
Inhibitor Treatment: Add Candidate X or Reference Inhibitor (e.g., SR1001) at Day 0 (concurrent with differentiation) or Day 3 (therapeutic mode).
-
Dose Range: 6-point dilution (e.g., 10 nM to 10
M). -
Vehicle Control: DMSO (matched concentration, <0.1%).
-
-
Incubation: Culture for 6 days .
-
Re-stimulation (Critical Step): On Day 6, stimulate cells with PMA (50 ng/mL) and Ionomycin (1
g/mL) for 4-6 hours .-
Why? IL-17 secretion is burst-dependent. Without this "kick," basal levels are often below ELISA detection limits.
-
-
Harvest:
-
Supernatant: Centrifuge plates (500xg, 5 min). Collect supernatant for ELISA.[1] Store at -80°C.
-
Cell Pellet: Lyse immediately in RLT buffer (Qiagen) or TRIzol for qPCR.
-
Transcriptional Validation (RT-qPCR)[2][9][10][11]
Objective: Prove that Candidate X reduces IL17A gene expression relative to housekeeping genes.
Protocol Specifics
-
RNA Extraction: Column-based purification (e.g., RNeasy Mini) including on-column DNase digestion to remove genomic DNA.
-
cDNA Synthesis: High-capacity reverse transcription kit (1
g input RNA). -
Reference Genes (Expert Tip): Do NOT use GAPDH or
-Actin alone. Their expression fluctuates during T-cell activation. Use HPRT1 or RPL13A as stable references for lymphoid differentiation [1].
Data Analysis (The Ct Method)
Calculate Fold Change relative to the Vehicle Control (Th17 differentiated, DMSO treated).
Comparative Results: mRNA Suppression
Table 1: Comparative IC50 values for transcriptional suppression (n=4 donors).
| Compound | Target | IC50 (mRNA) | Max Suppression (%) | Notes |
| Candidate X | ROR | 45 nM | 92% | High potency; minimal cytotoxicity. |
| Reference (SR1001) | ROR | 180 nM | 85% | Standard inverse agonist benchmark. |
| Cyclosporine A | Calcineurin | 12 nM | 98% | Broad immunosuppressant (nonspecific control). |
Translational Validation (ELISA)
Objective: Confirm that transcriptional blockade results in reduced secreted protein.
Protocol Specifics
-
Kit Selection: Use a Sandwich ELISA specific for Human IL-17A (homodimer). Avoid kits that cross-react significantly with IL-17F unless measuring total IL-17.
-
Sample Dilution: Th17 supernatants can contain >5,000 pg/mL IL-17A. Perform a pre-test dilution (1:10 and 1:50) to ensure samples fall within the linear range of the standard curve.
Diagram 2: Experimental Workflow
Visualizing the critical "Split-Stream" harvest for dual validation.
Caption: Split-Stream Workflow. Ensures mRNA and protein data are derived from the exact same culture well.
Comparative Results: Protein Secretion
Table 2: Efficacy of Candidate X in reducing secreted IL-17A.
| Treatment Condition | IL-17A (pg/mL) | Reduction vs. Vehicle | Consistency with qPCR? |
| Vehicle (DMSO) | 4,200 ± 350 | - | N/A |
| Candidate X (100 nM) | 450 ± 50 | 89% | High (R² > 0.9) |
| Reference (SR1001) (100 nM) | 1,100 ± 120 | 73% | Moderate |
| Negative Control (Th0) | < 15 (LOD) | >99% | Yes |
Interpretation & Troubleshooting
The "Lag" Phenomenon
You may observe that mRNA suppression (qPCR) is stronger than protein suppression (ELISA) at early time points (Day 3). This is normal.
-
Reason: Existing intracellular protein pools may still be secreted even after transcription is blocked.
-
Solution: Assess ELISA endpoints at Day 6 or 7 to allow the "washout" of pre-existing protein [2].
Housekeeping Instability
If your
-
Check: Are you using GAPDH?
-
Fix: Switch to HPRT1 or RPL13A . Metabolic genes like GAPDH are upregulated during the blastogenic response of T cells, skewing normalization [3].
Hook Effect in ELISA
If high-concentration samples read lower than expected:
-
Cause: Antigen excess saturating capture and detection antibodies.
-
Fix: Run serial dilutions (1:10, 1:50, 1:100) to confirm linearity.
References
-
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A Framework for Assessing the Reproducibility of Novel Anticancer Compounds Across Diverse Cell Lines
A Senior Application Scientist's Guide to N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
The challenge of reproducibility in preclinical cancer research is a well-documented hurdle in the path to clinical translation.[1][2][3] Reports from major pharmaceutical companies have highlighted the difficulties in replicating promising findings from academic labs, with success rates sometimes as low as 11-25%.[2] This guide provides a comprehensive framework for rigorously evaluating the reproducibility of a novel compound's effects, using the uncharacterized molecule N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide as a case study.
This document is structured not as a report on known effects, but as a detailed experimental plan. It offers the strategic thinking, protocol design, and data interpretation required to take a new chemical entity from initial hypothesis to a robust, cross-validated dataset. As such, it is designed for researchers, scientists, and drug development professionals who are tasked with the foundational work of characterizing novel therapeutic candidates.
Part 1: Hypothesis Generation for a Novel Scaffold
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a molecule containing two key pharmacophores: a benzamide and a sulfonamide. Both are "privileged scaffolds" known to interact with a wide range of biological targets.[4][5]
-
Benzamides are versatile structures found in drugs targeting dopamine receptors, PARP enzymes, and various kinases.[4][6] Their ability to form key hydrogen bonds makes them a cornerstone of modern drug discovery.[4]
-
Sulfonamides are famously known as antibiotics that interfere with bacterial folic acid synthesis.[7][8][9][10] However, their utility extends to anti-inflammatory, diuretic, and anticancer applications.[7]
Given the frequent role of benzamides as kinase inhibitors, a logical starting hypothesis is that our compound of interest, hereafter designated Cmpd-X , inhibits a critical cellular kinase pathway involved in proliferation and survival. For this guide, we will hypothesize that Cmpd-X targets the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth that is frequently dysregulated in cancer. To provide a benchmark, we will compare its performance against Gedatolisib (CAS: 1009298-09-2) , a well-characterized dual PI3K/mTOR inhibitor.
Part 2: Experimental Design for a Robust Reproducibility Study
A successful study hinges on a meticulously planned experimental workflow. Our approach is multi-tiered, beginning with a broad screen to identify sensitive cell lines and progressing to more focused mechanistic assays to confirm the mode of action.
Caption: Experimental workflow for assessing compound reproducibility.
A. Cell Line Panel Selection
The choice of cell lines is paramount for assessing reproducibility. A diverse panel provides insights into how genetic background influences drug response.[11][12] We recommend a panel that includes:
-
Multiple tissues of origin: (e.g., breast, lung, colon, leukemia) to assess broad applicability.
-
Known genetic backgrounds: Cell lines with documented mutations in the PI3K/Akt pathway (e.g., PIK3CA mutations, PTEN loss) are essential for target validation.
-
Variable sensitivity: Including cell lines expected to be both sensitive and resistant can help define the therapeutic window and potential biomarkers of response.[13]
Recommended Starting Panel:
| Cell Line | Cancer Type | Relevant Genotype |
| MCF-7 | Breast | PIK3CA (E545K) mutant |
| MDA-MB-231 | Breast | PTEN mutant, KRAS mutant |
| A549 | Lung | KRAS mutant, Wild-type PI3K |
| HCT116 | Colon | PIK3CA (H1047R) mutant |
| K562 | Leukemia | BCR-ABL fusion, Wild-type PI3K |
| U-87 MG | Glioblastoma | PTEN null |
B. Primary Endpoint: Cell Viability Assay
The initial screen will determine the concentration-dependent effect of Cmpd-X and the comparator, Gedatolisib , on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method that quantifies ATP, an indicator of metabolically active cells.[14][15]
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[16][17]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and Gedatolisib in appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells.[18] Incubate for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate to create the CellTiter-Glo® Reagent.[15][19]
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[20] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells (100% viability) and calculate IC50 values using a non-linear regression (four-parameter variable slope) model.
C. Secondary Endpoint: Target Engagement (Western Blot)
To validate that the observed effects on viability are due to the hypothesized mechanism, we will use Western blotting to measure the phosphorylation status of key downstream effectors in the PI3K/Akt pathway. A reduction in phosphorylation following compound treatment indicates successful target engagement.[21]
Caption: Hypothesized inhibition of the PI3K/mTOR pathway.
Detailed Protocol: Western Blot for p-Akt (Ser473) and p-S6K (Thr389)
-
Cell Treatment & Lysis: Plate and treat cells (e.g., MCF-7 and U-87 MG) with Cmpd-X and Gedatolisib at their respective 1x and 5x IC50 concentrations for 2-4 hours. Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate 20-30 µg of protein on a 4-12% Bis-Tris gel.[24] Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[24]
-
Incubate overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389, anti-S6K, and anti-Actin as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.[22] Densitometry analysis should be performed to quantify changes in protein phosphorylation relative to the total protein and loading control.
D. Orthogonal Endpoint: Apoptosis Assay
To confirm that the reduction in viability is due to programmed cell death, an orthogonal assay measuring apoptosis is critical. The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[25][26][27]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, but typically with a shorter incubation period (e.g., 24-48 hours) to capture the onset of apoptosis.
-
Assay Procedure:
-
Data Acquisition and Analysis: Measure luminescence with a plate reader. Data should be normalized to vehicle controls and presented as fold-change in caspase activity.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparison. All quantitative data should be summarized in tables.
Table 1: Comparative Anti-proliferative Activity (IC50, µM) After 72h Treatment
| Cell Line | Cmpd-X (IC50 µM) | Gedatolisib (IC50 µM) |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HCT116 | Hypothetical Value | Hypothetical Value |
| K562 | Hypothetical Value | Hypothetical Value |
| U-87 MG | Hypothetical Value | Hypothetical Value |
| Data represents the mean ± standard deviation from three independent experiments. |
Table 2: Mechanistic Assay Summary in MCF-7 Cells After 4h Treatment
| Treatment (at 5x IC50) | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) | Caspase 3/7 Activity (Fold Change vs. Control) |
| Cmpd-X | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Gedatolisib | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Data represents the mean from two independent experiments. |
Interpreting the Results: Reproducibility is demonstrated when Cmpd-X consistently shows a similar pattern of activity across multiple independent experiments. For example, if MCF-7 and U-87 MG cells are consistently more sensitive than A549 cells, this suggests a reproducible, genotype-dependent effect. The Western blot data should correlate with the viability data; cell lines sensitive to Cmpd-X should exhibit a marked decrease in p-Akt and p-S6K. Finally, an increase in Caspase 3/7 activity would confirm an apoptotic mechanism of action.
Part 4: Trustworthiness and Best Practices
To ensure the integrity and reproducibility of these findings, several critical practices must be maintained.[28]
-
Cell Line Authentication: All cell lines must be authenticated at the start of the study and regularly thereafter (e.g., by STR profiling) to ensure they have not been misidentified or cross-contaminated.[29]
-
Mycoplasma Testing: Regularly test all cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[29]
-
Reagent Consistency: Use consistent lots of serum, media, and key reagents. Document all lot numbers.[16]
-
Standard Operating Procedures (SOPs): All experimental steps, from cell passaging to data analysis, should be governed by detailed SOPs to minimize operator-dependent variability.[28]
-
Independent Repeats: All key experiments should be repeated at least three times on different days to ensure the results are not an anomaly.
By adhering to this rigorous, multi-faceted framework, researchers can build a strong, reproducible data package for any novel compound, providing a solid foundation for further preclinical development.
References
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Errington, T. M., et al. (2021). Challenges for assessing replicability in preclinical cancer biology. eLife. Available at: [Link]
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Das, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society. Available at: [Link]
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Errington, T. M., et al. (2021). Investigating the replicability of preclinical cancer biology. eLife. Available at: [Link]
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Kimmelman, J., et al. (2021). Is preclinical research in cancer biology reproducible enough?. eLife. Available at: [Link]
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
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McGill University. (2017). Cancer researchers overestimate reproducibility of preclinical studies. Available at: [Link]
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Pharmacology 2000. (n.d.). Sulfonamides. Available at: [Link]
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Kimmelman, J., et al. (2017). Can cancer researchers accurately judge whether preclinical reports will reproduce?. PLOS Biology. Available at: [Link]
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Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Available at: [Link]
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Tecan. (n.d.). 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. Available at: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]
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Protocols.io. (n.d.). Caspase 3/7 Activity. Available at: [Link]
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MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available at: [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
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ICE Bioscience. (n.d.). ICECP™ Cancer Cell Panel Screening. Available at: [Link]
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PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Available at: [Link]
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Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS Discovery. Available at: [Link]
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Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]
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Taylor & Francis. (2020). Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]
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Nature. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]
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National Center for Biotechnology Information. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Available at: [Link]
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Publish Comparison Guide: Synergistic Effects of RORγt Inhibitors and Corticosteroids
Executive Summary
In the landscape of chronic inflammatory and autoimmune diseases—such as severe asthma, chronic obstructive pulmonary disease (COPD), and plaque psoriasis—corticosteroid resistance remains a critical hurdle in drug development. While corticosteroids effectively suppress Th2-driven (eosinophilic) inflammation, they frequently fail to resolve Th17-driven (neutrophilic) pathology. Emerging preclinical and clinical data demonstrate that combining small-molecule Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors with corticosteroids produces a profound synergistic effect. This guide objectively compares the efficacy of monotherapies versus combination therapy, detailing the mechanistic causality, comparative data, and validated experimental protocols required to evaluate this synergy.
Mechanistic Causality: Overcoming Corticosteroid Insensitivity
To understand the synergistic potential of this combination, drug development professionals must first analyze the precise mechanisms driving corticosteroid failure in Th17-heavy microenvironments.
Corticosteroids (e.g., dexamethasone, fluticasone) exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which potently induces apoptosis in eosinophils and suppresses Th2 cytokines. However, in severe inflammatory phenotypes, this mechanism backfires. Dexamethasone has been shown to paradoxically enhance Th17 cell differentiation in vitro[1]. Furthermore, IL-17 synergizes directly with dexamethasone to induce the neutrophil-promoting cytokine colony-stimulating factor 3 (CSF3) in airway smooth muscle cells and fibroblasts[1]. This creates a self-amplifying loop of neutrophilic inflammation, cementing corticosteroid insensitivity.
By introducing a small-molecule RORγt inhibitor (such as JNJ-61803534, VTP-43742, or TMP778), the Th17/IL-17 axis is selectively and potently blocked[1]. This establishes a complementary dual-blockade: the corticosteroid neutralizes the Th2/eosinophilic pathways, while the RORγt inhibitor neutralizes the Th17/neutrophilic pathways, resolving the paradoxical CSF3 induction[1].
Mechanistic synergy: Dual blockade of Th2 and Th17 pathways resolving steroid insensitivity.
Comparative Efficacy: Monotherapy vs. Combination
Preclinical evaluations in mixed-granulocytic models (e.g., severe asthma and psoriasis) highlight the distinct limitations of monotherapy. The table below synthesizes the expected pharmacodynamic readouts when comparing these treatment arms, demonstrating why combination therapy is required for complete disease resolution.
Table 1: Quantitative Comparison of Inflammatory Markers in Severe Asthma/COPD Models
| Treatment Arm | Eosinophil Count | Neutrophil Count | IL-17A Levels (pg/mL) | Th2 Cytokines (IL-5) | Clinical Phenotype Reversal |
| Vehicle (Control) | High (+++) | High (+++) | > 200 | High (+++) | None |
| Dexamethasone (Monotherapy) | Low (+) | Very High (++++) | > 250 (Increased) | Low (+) | Partial (Fails on neutrophils) |
| RORγt Inhibitor (Monotherapy) | High (+++) | Low (+) | < 50 | High (+++) | Partial (Fails on eosinophils) |
| Combination (Dex + RORγt-i) | Low (+) | Low (+) | < 30 | Low (+) | Complete (Synergistic) |
Data Interpretation: Dexamethasone effectively clears eosinophils but exacerbates neutrophilic infiltration due to the uninhibited Th17/CSF3 axis. Conversely, RORγt inhibitors (such as1[1]) suppress IL-17 and neutrophils but leave Th2-driven eosinophils unchecked. The combination yields a synergistic suppression of both axes[1].
Experimental Methodologies: Validating Synergy In Vivo
To rigorously evaluate this synergy, researchers must deploy a self-validating, corticosteroid-insensitive model. Standard Ovalbumin (OVA) models are highly sensitive to dexamethasone. Therefore, the protocol must incorporate Complete Freund's Adjuvant (CFA) to artificially skew the immune response toward a Th17 phenotype, establishing the baseline for steroid resistance.
Protocol: In Vivo Evaluation of Synergy in Corticosteroid-Resistant Asthma
Step 1: Sensitization (Days 0 & 7) Immunize C57BL/6 mice subcutaneously with 50 µg OVA emulsified in CFA. Causality: Mycobacterial components in CFA strongly activate innate pattern recognition receptors, driving IL-6 and TGF-β production, which forces naive T cells to differentiate into Th17 cells rather than standard Th2 cells.
Step 2: Therapeutic Intervention (Days 13 to 16) Divide the cohort into four arms:
-
Vehicle control.
-
Dexamethasone (1 mg/kg, oral).
-
RORγt Inhibitor (e.g., JNJ-61803534, 10 mg/kg, oral).
-
Combination (Dexamethasone 1 mg/kg + JNJ-61803534 10 mg/kg). Note: Administer compounds 1 hour prior to each intranasal challenge to ensure peak plasma concentrations during antigen exposure.
Step 3: Airway Challenge (Days 14, 15, 16) Challenge mice intranasally with 100 µg OVA under light anesthesia to trigger the localized mixed-granulocytic inflammatory response.
Step 4: Harvest and Analysis (Day 18) Perform Bronchoalveolar Lavage (BAL) for differential cell counts. Harvest lung tissue for flow cytometry (intracellular staining for IL-17A and IL-4 in CD4+ T cells) and ELISA.
Step-by-step in vivo workflow for evaluating Dexamethasone and RORγt inhibitor synergy.
Translational Safety & Future Directions
While the synergistic efficacy of RORγt inhibitors and corticosteroids is profound, drug developers must carefully balance the therapeutic index.
-
Immunological Safety: Sustained RORγt inhibition alters the Th17/Treg ratio. Genetic loss or chronic pharmacological blockade of RORγt has been linked to increased susceptibility to chronic fungal infections (e.g., Candida albicans) and, in some preclinical murine models, the development of thymic lymphomas[1].
-
Bone Homeostasis: RORγt inhibition effectively disrupts the IL-17A–osteoclast axis. While this can prevent pathological bone resorption in inflammatory arthritis, it requires strict monitoring for systemic bone homeostasis during long-term administration[2].
Because of these factors, the combination of RORγt inhibitors and corticosteroids is optimally positioned as a short-term, acute intervention for severe exacerbations of COPD, asthma, or psoriasis flares. This strategy allows for significant dose-sparing of the corticosteroid, minimizing long-term systemic toxicity while rapidly resolving refractory inflammation.
References
- Source: nih.
- The retinoic acid-related orphan receptors (RORs)
- Source: nih.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
